molecular formula C15H10N2O3 B2945526 2-(Quinolin-8-yloxy)nicotinic acid CAS No. 1010909-17-7

2-(Quinolin-8-yloxy)nicotinic acid

Número de catálogo: B2945526
Número CAS: 1010909-17-7
Peso molecular: 266.256
Clave InChI: QKUCENYSZARJKX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(Quinolin-8-yloxy)nicotinic acid is a synthetic hybrid compound designed for research purposes, integrating the 8-hydroxyquinoline pharmacophore with a nicotinic acid moiety. This molecular architecture is of significant interest in medicinal chemistry and chemical biology for exploring multi-target therapeutic strategies . The 8-hydroxyquinoline scaffold is a versatile platform noted for its metal-chelating properties and broad bioactivity profile, including investigated antibacterial, antifungal, antioxidant, and anticancer effects . The nicotinic acid (Vitamin B3) component is a fundamental precursor to the essential cofactors nicotinamide adenine dinucleotide (NAD) and NAD phosphate (NADP), which are critical in cellular redox reactions, energy metabolism, and DNA repair processes . Researchers are exploring this unique hybrid structure as a potential modulator of diverse biological pathways. Its mechanism of action is hypothesized to potentially involve metal ion chelation, impacting metalloenzyme function, alongside influencing intracellular NAD+ levels and associated metabolic and signaling cascades . Specific research applications may include the development of novel anticancer agents, given the established cytotoxicity of some 8-hydroxyquinoline derivatives, or the investigation of antimicrobial compounds . This product is intended for research and development use in a laboratory setting only. It is not intended for use in humans, animals, or as a diagnostic agent. Researchers should handle this compound with appropriate safety precautions.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-quinolin-8-yloxypyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O3/c18-15(19)11-6-3-9-17-14(11)20-12-7-1-4-10-5-2-8-16-13(10)12/h1-9H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKUCENYSZARJKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)OC3=C(C=CC=N3)C(=O)O)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Foundational & Exploratory

Technical Guide: Solubility Profiling & Handling of 2-(Quinolin-8-yloxy)nicotinic Acid

[1][2][3]

Executive Summary & Chemical Identity[1][2][3][4]

2-(Quinolin-8-yloxy)nicotinic acid is a heterobicyclic scaffold integrating a quinoline moiety and a nicotinic acid core via an ether linkage.[1][2][3] This structural duality presents a unique solubility challenge: the molecule possesses both lipophilic aromatic domains (quinoline) and ionizable polar groups (pyridine nitrogen, carboxylic acid).

Successful application in biological assays requires mastering its amphoteric nature .[2][3] While highly soluble in polar aprotic solvents like DMSO, its aqueous solubility is strictly pH-dependent.[2][3] This guide provides the mechanistic rationale and validated protocols to ensure consistent delivery of this compound in experimental systems.

Physicochemical Profile (Predicted)
PropertyValue / CharacteristicImplication
CAS Number 1010909-17-7Unique Identifier
Molecular Formula C₁₅H₁₀N₂O₃MW ≈ 266.25 g/mol
LogP (Octanol/Water) ~2.5 - 3.2 (Estimated)Moderate Lipophilicity; prone to aggregation in water.[1][2][3][4]
pKa (Acidic) ~3.5 - 4.5 (Carboxylic Acid)Ionized (COO⁻) at physiological pH (7.4).[2]
pKa (Basic) ~3.0 - 5.0 (Quinoline/Pyridine N)Protonated (NH⁺) at highly acidic pH.[2]

Solubility in DMSO: The Stock Solution Standard[1]

Dimethyl sulfoxide (DMSO) is the preferred solvent for preparing high-concentration stock solutions of 2-(quinolin-8-yloxy)nicotinic acid.[1][2][3] The compound's aromatic rings engage in

323
Mechanistic Insight[2][3]
  • Dissolution Mechanism: DMSO is a polar aprotic solvent with a high dielectric constant (

    
    ).[2] It solvates the polarizable aromatic system of the quinoline and the carboxylic acid proton without participating in hydrogen bonding as a donor, preventing the formation of stable, insoluble crystal lattices common in water.[3]
    
  • Expected Solubility Limit:

    
     (approx.[2] 
    
    
    ).[2]
  • Stability: The ether linkage is chemically stable in DMSO.[2] However, the carboxylic acid can catalyze slow oxidation or decarboxylation if the DMSO is contaminated with water or peroxides.[3]

Protocol 1: Preparation of 10 mM Stock Solution

This protocol assumes a target volume of 1 mL.

  • Weighing: Accurately weigh 2.66 mg of solid compound into a sterile, amber glass vial (to protect from potential photodegradation).

  • Solvent Addition: Add 1.0 mL of anhydrous DMSO (Grade

    
     99.9%, water content 
    
    
    ).
    • Critical Step: Do not use "wet" DMSO.[2][3] Hygroscopic water uptake reduces solubility and can cause precipitation upon freezing.[2][3]

  • Dissolution: Vortex vigorously for 30 seconds. If solid particles remain, sonicate in a water bath at 35°C for 5 minutes.

  • Storage: Aliquot into single-use volumes (e.g., 50

    
    L) to avoid freeze-thaw cycles. Store at -20°C.
    

Solubility in Water: The pH Trap[1]

Aqueous solubility for this compound is non-linear and governed by the Henderson-Hasselbalch equation.[2] The molecule exists in three potential states depending on pH:

  • Cationic (pH < 2): Protonated nitrogens.[2][3] Soluble.

  • Zwitterionic/Neutral (pH 3–5): Isoelectric point region.[2][3] Lowest Solubility (Precipitation Risk). [2]

  • Anionic (pH > 6): Deprotonated carboxylate (COO⁻).[2][3] Soluble.

The "U-Shaped" Solubility Curve

Researchers often fail when diluting DMSO stocks into unbuffered water or acidic media (pH < 5), causing the compound to "crash out" as it hits its isoelectric point.[3]

SolubilityStatescluster_acidAcidic pH (< 3)cluster_neutralIsoelectric pH (3 - 5)cluster_basicPhysiological/Basic pH (> 6)Node1Cationic Form(Soluble)Node2Neutral/Zwitterion(Insoluble Precipitate)Node1->Node2Deprotonation(Add Base)Node3Anionic Form(Soluble)Node2->Node3Ionization of COOH(Add Base)Node3->Node2Protonation(Add Acid)

Caption: pH-dependent ionization states of 2-(quinolin-8-yloxy)nicotinic acid determining aqueous solubility.

Protocol 2: Aqueous Dilution for Biological Assays

Goal: Dilute DMSO stock to 100

  • Buffer Selection: Use a buffer with strong capacity at pH 7.4 (e.g., PBS or HEPES).[2][3] Avoid acetate buffers (pH 4-5) which promote precipitation.[2][3]

  • Intermediate Dilution (Optional but Recommended):

    • Dilute 10 mM DMSO stock 1:10 into pure ethanol or 50% DMSO/Water first.[2][3] This reduces the "solvent shock" when hitting the bulk aqueous buffer.

  • Final Dilution:

    • Add the intermediate solution dropwise to the vortexing assay buffer.[2]

    • Final DMSO concentration should be

      
       to avoid cellular toxicity.[1][2]
      
  • Verification: Inspect for turbidity (cloudiness) using a light source or measure Absorbance at 600 nm (should be near 0).[2][3]

Troubleshooting & Stability Guide

Common Failure Modes
ObservationRoot CauseCorrective Action
Cloudiness upon water addition pH dropped into the 3-5 range (Isoelectric precipitation).[1][2][3]Check buffer pH.[2][3] Ensure final pH is > 7.[2][3]0.
Crystals in DMSO stock (thawed) Moisture absorption (DMSO is hygroscopic).[2]Re-sonicate at 37°C. Use fresh anhydrous DMSO next time.
Yellowing of solution Oxidation of the quinoline/ether moiety.[2]Protect from light.[2][3] Purge vials with Nitrogen/Argon.[2][3]
Workflow Visualization: The "Self-Validating" Solubility Check

Use this logic flow to determine if your compound is truly soluble or just a suspension.[2][3]

WorkflowStartStart: DMSO Stock (10 mM)DiluteDilute 1:100 into PBS (pH 7.4)Start->DiluteCheckVisual Inspection / OD600Dilute->CheckClearClear SolutionCheck->ClearOD600 < 0.01CloudyCloudy / PrecipitateCheck->CloudyOD600 > 0.05Action1Proceed to AssayClear->Action1Action2Check pH of BufferCloudy->Action2Action3Adjust pH > 7.0 orReduce ConcentrationAction2->Action3Action3->DiluteRetry

Caption: Step-by-step decision tree for validating aqueous solubility before biological application.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 938, Nicotinic Acid.[2][3] Retrieved from [Link][2]

  • Gonçalves, E. M., et al. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.[3][5] The Journal of Chemical Thermodynamics.[2][5] Retrieved from [Link]

  • Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods.[2][3] Academic Press.[2][3] (Standard reference for solubility protocols).

therapeutic potential of quinolinyloxy nicotinic acid analogs

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Therapeutic Potential of Quinolinyloxy Nicotinic Acid Analogs

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the burgeoning field of quinolinyloxy nicotinic acid analogs. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into the core scientific principles, from mechanism of action to preclinical evaluation, that underpin the therapeutic promise of this novel class of compounds. We will explore the rationale behind their design, the methodologies for their evaluation, and their potential to address significant unmet medical needs.

Introduction: Building on the Legacy of Nicotinic Acid

For decades, nicotinic acid (niacin, Vitamin B3) has been a cornerstone in the management of dyslipidemia.[1][2] Its broad-spectrum lipid-modifying capabilities—notably its robust efficacy in raising high-density lipoprotein (HDL) cholesterol while lowering low-density lipoprotein (LDL) cholesterol and triglycerides—have made it a valuable therapeutic agent.[1][3][4] However, the clinical utility of nicotinic acid is frequently hampered by a significant and often intolerable side effect: cutaneous flushing.[1][4] This vasodilation phenomenon, while harmless, leads to poor patient compliance and has driven the quest for novel analogs that can replicate niacin's benefits without its drawbacks.

The development of nicotinic acid analogs represents a strategic effort to engineer molecules with improved therapeutic profiles.[5][6] By modifying the core nicotinic acid structure, researchers aim to enhance potency, selectivity, and pharmacokinetic properties while minimizing adverse effects. Among the various chemical scaffolds explored, quinolinyloxy nicotinic acid analogs have emerged as a particularly promising class, offering a versatile platform for targeted drug design.

Core Mechanism of Action: Targeting the Nicotinic Acid Receptor

The primary therapeutic effects of nicotinic acid and its analogs are mediated through the activation of a specific G-protein coupled receptor known as GPR109A, or the nicotinic acid receptor 1 (NIACR1).[4][7][8] This receptor is highly expressed in adipocytes and immune cells, such as macrophages.[7]

Signaling Cascade:

Upon binding of a quinolinyloxy nicotinic acid analog, NIACR1 undergoes a conformational change, activating an associated inhibitory G-protein (Gi). This activation triggers a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: The activated Gi protein inhibits the enzyme adenylyl cyclase, leading to a reduction in the intracellular concentration of the second messenger, cyclic adenosine monophosphate (cAMP).[7]

  • Reduced PKA Activity: The decrease in cAMP levels subsequently attenuates the activity of Protein Kinase A (PKA).

  • Decreased Lipolysis: In adipocytes, PKA is responsible for phosphorylating and activating hormone-sensitive lipase (HSL), the rate-limiting enzyme in the breakdown of stored triglycerides. By reducing PKA activity, the analogs effectively suppress lipolysis.

  • Lowered Free Fatty Acid Flux: The inhibition of lipolysis results in a decreased release of free fatty acids (FFAs) from adipose tissue into the bloodstream.[7]

  • Hepatic Effects: The reduced flux of FFAs to the liver curtails the substrate available for hepatic triglyceride and very-low-density lipoprotein (VLDL) synthesis. Consequently, the production of atherogenic lipoproteins, including LDL, is diminished.[2][6]

This cascade culminates in the therapeutically desirable outcome of an improved lipid profile.

NIACR1_Signaling_Pathway cluster_cytoplasm Cytoplasm NIACR1 NIACR1 (GPR109A) Gi Gi Protein NIACR1->Gi AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Analog Quinolinyloxy Nicotinic Acid Analog Analog->NIACR1 Binds & Activates ATP ATP ATP->AC PKA PKA cAMP->PKA Activates HSL Hormone-Sensitive Lipase (HSL) PKA->HSL Activates Triglycerides Triglycerides HSL->Triglycerides Hydrolyzes FFA Free Fatty Acids (FFA) Triglycerides->FFA Lipolysis Lipolysis

Caption: NIACR1 signaling pathway initiated by a quinolinyloxy nicotinic acid analog.

Beyond NIACR1, it is crucial to consider potential interactions with other receptor systems. The quinoline moiety is a privileged scaffold in medicinal chemistry and is known to interact with various targets. For instance, some quinoline-based structures have shown affinity for neuronal nicotinic acetylcholine receptors (nAChRs), such as the α4β2 and α7 subtypes.[9] Profiling analogs for activity at these receptors is a critical step to ensure selectivity and avoid unintended neurological side effects.

Medicinal Chemistry: Synthesis and Structure-Activity Relationships (SAR)

The design of effective quinolinyloxy nicotinic acid analogs is an iterative process guided by SAR principles.[10] The goal is to systematically modify the molecular structure to optimize potency, selectivity, and pharmacokinetic properties.

General Synthesis Strategies:

The synthesis of these analogs typically involves the coupling of a quinoline precursor with a nicotinic acid derivative. The quinoline core itself can be constructed through various established methods, while the nicotinic acid portion can be derived from commercially available starting materials or synthesized from precursors like quinolinic acid.[11][12] The "oxy" linker is a key design element, influencing the molecule's conformation and physicochemical properties.

Structure-Activity Relationship (SAR) Insights:

SAR studies are fundamental to optimizing the lead compounds.[10] Through systematic chemical modifications, researchers can dissect the contribution of each part of the molecule to its biological activity.

  • The Quinolinyloxy Moiety: Substitutions on the quinoline ring can profoundly impact receptor affinity and selectivity. The position, size, and electronic properties of substituents are critical variables. For example, modifications can be introduced to enhance hydrophobic interactions within the receptor's binding pocket or to block metabolic sites, thereby increasing the compound's half-life.

  • The Nicotinic Acid Headgroup: The carboxylic acid is essential for interacting with key residues in the NIACR1 binding pocket. Esterification to create prodrugs is a common strategy to improve oral bioavailability, with the ester being cleaved in vivo to release the active carboxylic acid.

  • The Linker: The length and flexibility of the ether (oxy) linker that connects the two main scaffolds are crucial for orienting the pharmacophores correctly within the receptor binding site. The "five-atom rule," often cited in the context of cholinergic ligands, suggests that an optimal spacing between key functional groups is necessary for potent activity.[13]

SAR_Workflow Start Initial Lead Compound (Quinolinyloxy Nicotinic Acid) Synthesize Synthesize Analogs (Systematic Modifications) Start->Synthesize BioAssay Biological Evaluation (Binding & Functional Assays) Synthesize->BioAssay Analyze Analyze Data (Identify Trends) BioAssay->Analyze Hypothesize Formulate SAR Hypothesis Analyze->Hypothesize Design Design Next-Generation Analogs Hypothesize->Design Optimize Optimized Candidate Hypothesize->Optimize SAR Established Design->Synthesize Iterative Cycle

Caption: Iterative workflow for Structure-Activity Relationship (SAR) studies.

Preclinical Evaluation: A Gateway to Clinical Development

Before a candidate analog can be considered for human trials, it must undergo a rigorous preclinical evaluation to establish its pharmacological profile, drug-like properties, and safety. This process is a self-validating system where each stage informs the next.

In Vitro Characterization:

The initial phase involves a battery of laboratory-based assays to characterize the molecule's fundamental properties.

  • Receptor Binding and Functional Assays: These experiments quantify the analog's affinity (Ki) for the target receptor (NIACR1) and its functional potency (EC50) in cell-based systems (e.g., by measuring cAMP inhibition). Off-target screening against a panel of other receptors, including nAChRs, is essential to determine selectivity.

  • Metabolic Stability: The compound's stability is assessed by incubating it with human liver microsomes, which contain the cytochrome P450 enzymes responsible for most drug metabolism.[14] A compound with low metabolic clearance is more likely to have a suitable half-life in vivo.

  • Permeability Assessment: The Caco-2 cell monolayer assay is the industry standard for predicting intestinal permeability and oral absorption.[14] A high permeability suggests good potential for oral bioavailability.

In Vivo Pharmacological Assessment:

Promising candidates from in vitro testing advance to studies in animal models.

  • Pharmacokinetics (PK): These studies are typically conducted in rodents (e.g., rats) to understand the drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[14] Key parameters measured include maximum plasma concentration (Cmax), time to Cmax (Tmax), half-life (t1/2), and oral bioavailability (%F). For neurologically-targeted indications, assessing blood-brain barrier penetration is also critical.[14]

  • Pharmacodynamics (PD) and Efficacy: The analog's therapeutic effect is evaluated in a relevant disease model. For dyslipidemia, the diet-induced hyperlipidemic Golden Syrian hamster is a well-established model.[15] Efficacy is measured by quantifying changes in plasma lipids (TC, LDL-C, HDL-C, TG) compared to a vehicle control and a positive control (e.g., niacin).

  • Safety and Toxicology: Preliminary safety is assessed through dose-range-finding studies to identify the maximum tolerated dose (MTD) and observe any overt signs of toxicity.

Table 1: Representative Preclinical Data for a Fictional Analog (QNX-123)

Parameter Method Result Interpretation
NIACR1 Affinity (Ki) Radioligand Binding Assay 15 nM High affinity for the target receptor.
Functional Potency (EC50) cAMP Inhibition Assay 50 nM Potent agonist activity.
Metabolic Stability (t1/2) Human Liver Microsomes > 60 min Likely to have low clearance in humans.
Permeability (Papp) Caco-2 Monolayer 25 x 10⁻⁶ cm/s High permeability, predicting good oral absorption.
Oral Bioavailability (%F) Rat PK Study 45% Good absorption and stability in vivo.
Efficacy (LDL-C Reduction) Hyperlipidemic Hamster -58% vs. vehicle Potent lipid-lowering effect.

| Flushing Potential | Animal Model Observation | Not observed | Reduced flushing liability compared to niacin. |

Preclinical_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Binding Receptor Binding & Functional Assays Metabolism Metabolic Stability (Microsomes) Binding->Metabolism Permeability Permeability (Caco-2) Metabolism->Permeability PK Pharmacokinetics (PK) (Rodent) Permeability->PK Efficacy Efficacy Models (e.g., Hyperlipidemic Hamster) PK->Efficacy Tox Preliminary Toxicology Efficacy->Tox Candidate IND Candidate Selection Tox->Candidate Lead Optimized Lead Compound Lead->Binding

Caption: Streamlined workflow for the preclinical evaluation of drug candidates.

Therapeutic Applications and Clinical Landscape

The unique mechanism of action of quinolinyloxy nicotinic acid analogs opens up several potential therapeutic avenues.

Primary Indication: Dyslipidemia and Cardiovascular Disease

The most direct application is in the treatment of dyslipidemia. By effectively lowering LDL and triglycerides while raising HDL, these analogs have the potential to reduce the risk of atherosclerotic cardiovascular disease.[3] A key advantage over traditional niacin would be a significantly reduced incidence of flushing, which could dramatically improve patient adherence and allow for more effective dosing. Preclinical studies of novel niacin analogs have shown significant improvements in lipid profiles, often exceeding the effects of niacin itself at comparable doses.[6][15]

Emerging Therapeutic Areas:

The role of NIACR1 and NAD+ metabolism in other physiological processes suggests broader therapeutic potential.

  • Neurodegenerative Disorders: NIACR1 is expressed in the central nervous system, and its activation may have neuroprotective effects by modulating metabolic and inflammatory pathways.[7] Niacin itself is being investigated in clinical trials for Alzheimer's and Parkinson's disease, creating a strong rationale for exploring next-generation analogs that may offer better brain penetration and targeted effects.[7][16]

  • Mitochondrial Diseases: As a precursor to nicotinamide adenine dinucleotide (NAD+), a critical cofactor for cellular energy metabolism, niacin is being studied for its potential to support dysfunctional mitochondria.[17] Advanced analogs could provide a more efficient means of boosting cellular NAD+ levels in these disorders.

  • Inflammatory Conditions: Given the expression of NIACR1 on immune cells and the known anti-inflammatory effects of its activation, there is potential for these analogs in treating various inflammatory diseases.[18]

The current clinical landscape for niacin-like drugs is focused on overcoming the tolerability issues of older formulations and exploring these new indications.[7] Success in these areas will depend on demonstrating not only improved lipid profiles but also tangible benefits in clinical outcomes.

Conclusion and Future Directions

Quinolinyloxy nicotinic acid analogs represent a promising evolution in a well-established therapeutic class. By leveraging modern medicinal chemistry principles, these compounds are being designed to retain the potent, broad-spectrum lipid-modifying effects of nicotinic acid while engineering out the primary side effect that has limited its use. The preclinical data for related novel analogs are encouraging, demonstrating high potency and improved drug-like properties.

The path forward requires surmounting several challenges. Translating promising preclinical findings into clinical efficacy is a significant hurdle for all new chemical entities.[19][20] Long-term safety must be rigorously established, and the precise clinical benefit in an era dominated by statin therapy needs to be clearly defined.

Future research will likely focus on:

  • Refining Selectivity: Developing analogs with exquisite selectivity for NIACR1 to minimize any potential off-target effects.

  • Tissue-Specific Targeting: Engineering molecules or formulations that deliver the drug preferentially to the liver or adipose tissue.

  • Exploring New Indications: Rigorously testing the potential of these compounds in neurodegenerative and inflammatory disease models.

  • Computational Design: Increasingly using in silico modeling and machine learning to predict the properties of new analogs, accelerating the design-synthesize-test cycle.[19]

Through continued innovation, quinolinyloxy nicotinic acid analogs have the potential to become next-generation therapies for managing metabolic, cardiovascular, and potentially other complex diseases.

References

  • Preclinical Studies of the Potent and Selective Nicotinic α4β2 Receptor Ligand VMY-2-95. (n.d.). Google.
  • Novel Non-Flushing Niacin Derivatives and Mimetics. (2020, December 23). Google.
  • Design, synthesis, and preliminary pharmacological evaluation of new quinoline derivatives as nicotinic ligands. (2007, October 4). PubMed.
  • What NIACR1 agonists are in clinical trials currently? (2025, March 11). Patsnap Synapse.
  • Nicotinic acid: an old drug with a promising future. (n.d.). PMC - NIH.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025, April 1). ResearchGate.
  • Nicotinic Acid for the Treatment of Alzheimer's Disease. (n.d.). ClinicalTrials.gov.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (n.d.). PMC.
  • Quantitative structure-activity relationships of nicotine analogues as neuronal nicotinic acetylcholine receptor ligands. (n.d.). PubMed.
  • Structure–activity relationships for nicotine analogs comparing competition for [3H]nicotine binding and psychotropic potency. (1998, September 1). Semantic Scholar.
  • Quinoline Quest: Kynurenic Acid Strategies for Next-Generation Therapeutics via Rational Drug Design. (2025, April 22). MDPI.
  • Method for the preparation of nicotinic acid. (n.d.). Google Patents.
  • What are the therapeutic applications for NIACR1 agonists? (2025, March 11). Patsnap Synapse.
  • Synthetic Methods for the Preparation of Conformationally Restricted Analogues of Nicotine. (2021, December 13). Google.
  • Enzymatic approaches to nicotinic acid synthesis: recent advances and future prospects. (2025, June 3). Google.
  • Assessment of the Role of Niacin in Managing Cardiovascular Disease Outcomes: A Systematic Review and Meta-analysis. (2019, April 12). PMC.
  • ARI-3037MO, a Novel Niacin Analog, Significantly Improves Plasma Lipid Levels in the Hyperlipidemic Golden Syrian Hamster. (n.d.). Request PDF on ResearchGate.
  • Metabolic engineering of Escherichia coli for quinolinic acid production by assembling L-aspartate oxidase and quinolinate synthase as a enzyme complex. (n.d.). PMC.
  • Niacin Alternatives for Dyslipidemia: Fool's Gold or Gold Mine? Part II: Novel Niacin Mimetics. (2016, March 1). PMC.
  • Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. (2024, March 15). PubMed.
  • Structure-activity relationships (SAR) - 1- Direct acting agonists 2. (n.d.). Google.
  • Nicotinic acid, its mechanism of action and pharmacological effects. (2021, May 15). ResearchGate.
  • Nicotinic acid: pharmacological effects and mechanisms of action. (n.d.). PubMed.
  • Structure-activity relationship analysis of substituted 4-quinolinamines, antagonists of immunostimulatory CpG-oligodeoxynucleotides. (n.d.). PubMed.
  • Niacin Supplementation in Healthy Controls and Mitochondrial Myopathy Patients. (n.d.). ClinicalTrials.gov.
  • (PDF) Structure-activity relationships for the design of small-molecule inhibitors. (n.d.). ResearchGate.
  • Nicotinic acid receptor subtypes and their ligands. (2007, May 15). PubMed.

Sources

A Technical Guide to 2-Substituted Nicotinic Acid Ethers: Synthesis, Applications, and Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Nicotinic acid, or niacin (Vitamin B3), is a fundamental building block in biological systems, serving as a precursor to the essential coenzymes NAD and NADP. Beyond its physiological role, the pyridine carboxylic acid scaffold of nicotinic acid is a privileged structure in medicinal chemistry and agrochemical research.[1] Modification of this core structure has yielded a vast array of compounds with diverse biological activities. Among these, derivatives substituted at the 2-position have proven to be particularly fruitful.

This technical guide focuses on a specific, high-value subclass: 2-substituted nicotinic acid ethers. The introduction of an ether linkage at the C2 position of the pyridine ring creates a scaffold that has been successfully exploited to develop potent anti-inflammatory, analgesic, antimicrobial, herbicidal, and fungicidal agents.[2][3][4][5] The nature of the substituent on the distal side of the ether oxygen atom provides a versatile handle for fine-tuning the molecule's steric, electronic, and pharmacokinetic properties, enabling the exploration of structure-activity relationships (SAR).

This document provides researchers, scientists, and drug development professionals with a comprehensive overview of the core synthetic methodologies for creating these compounds, a detailed exploration of their diverse applications, and an analysis of the critical structure-activity relationships that govern their efficacy. We will delve into the causality behind experimental choices, present detailed protocols, and summarize key performance data to provide a field-proven guide for the design and development of novel 2-substituted nicotinic acid ethers.

I. Synthetic Methodologies: Forging the C-O Bond

The primary challenge in synthesizing 2-substituted nicotinic acid ethers is the formation of a stable carbon-oxygen bond at the C2 position of the electron-deficient pyridine ring. The starting material of choice is typically 2-chloronicotinic acid, an accessible precursor that provides a reactive site for nucleophilic substitution.[6] Two principal catalytic strategies have emerged for this transformation: the classical copper-catalyzed Ullmann condensation and the more modern palladium-catalyzed Buchwald-Hartwig cross-coupling.

The Ullmann Condensation: A Classical Approach

The Ullmann condensation is a long-established method for forming aryl-ether bonds.[7][8] In the context of 2-substituted nicotinic acid ethers, it involves the reaction of 2-chloronicotinic acid with an alcohol or phenol in the presence of a copper catalyst.

Causality and Experimental Choices:

  • Catalyst: Traditional Ullmann reactions employ stoichiometric amounts of copper powder, often activated in situ.[7] The copper(I) species is believed to be the active catalyst. However, these conditions are often harsh and can lead to side reactions and difficult purification.[9] While effective for certain substrates, improvements have been sought.

  • Base and Solvent: A base, such as potassium carbonate or potassium hydroxide, is required to deprotonate the alcohol/phenol, forming the active nucleophile (alkoxide/phenoxide).[7] The reaction necessitates high-boiling polar aprotic solvents like DMF, NMP, or nitrobenzene to achieve the high temperatures (often >150 °C) required for the reaction to proceed at a reasonable rate.[7][9]

  • Limitations: A significant drawback of the classical Ullmann reaction is the harsh conditions, which can limit functional group tolerance on the substrates.[9] Furthermore, yields can be inconsistent, and tar formation is a common issue, particularly with electron-rich anilines in the analogous C-N coupling, a problem that can also affect reactions with phenols.[9] Interestingly, for the synthesis of 2-anilinonicotinic acids, an improvement was reported where the reaction proceeded in higher yield without the copper catalyst, suggesting that for certain activated substrates, thermal nucleophilic aromatic substitution may dominate.[9]

Buchwald-Hartwig C-O Coupling: A Modern Alternative

The Buchwald-Hartwig cross-coupling reaction, renowned for C-N bond formation, has been successfully adapted for the synthesis of aryl ethers (C-O coupling).[10][11] This palladium-catalyzed method generally offers milder reaction conditions, broader substrate scope, and improved functional group tolerance compared to the Ullmann condensation.[10][12]

Causality and Experimental Choices:

  • Catalyst System: The reaction relies on a palladium(0) catalyst, which can be generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or utilized directly as a complex such as Pd₂(dba)₃.[12][13] The key to success lies in the choice of ligand. Bulky, electron-rich phosphine ligands are essential for facilitating the catalytic cycle. Ligands like XPhos, t-BuXPhos, and BINAP have proven effective.[13][14] These ligands promote the crucial steps of oxidative addition of the aryl halide to the Pd(0) center and the subsequent reductive elimination that forms the C-O bond and regenerates the catalyst.[10][12]

  • Base and Solvent: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LHMDS), or cesium carbonate (Cs₂CO₃) are commonly used.[13] The choice of base can be critical and is often substrate-dependent. Anhydrous, non-polar aprotic solvents such as toluene or 1,4-dioxane are typically favored.[13][14]

Synthetic_Workflow cluster_start Starting Materials cluster_product Product 2_chloro 2-Chloronicotinic Acid Ullmann Ullmann Condensation 2_chloro->Ullmann Buchwald Buchwald-Hartwig Coupling 2_chloro->Buchwald ROH Alcohol/Phenol (R-OH) ROH->Ullmann ROH->Buchwald Product 2-Alkoxy/Aryloxynicotinic Acid Ullmann->Product Cu Catalyst, High Temp. Buchwald->Product Pd Catalyst, Ligand, Base, Mild Temp.

Caption: General synthetic workflows for 2-substituted nicotinic acid ethers.

Experimental Protocol: Synthesis of 2-(4-methylphenoxy)nicotinic acid via Ullmann-type Condensation

This protocol is a representative example adapted from methodologies for similar nucleophilic aromatic substitutions on 2-chloronicotinic acid.[9]

  • Reagent Preparation: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloronicotinic acid (1.58 g, 10 mmol), p-cresol (1.30 g, 12 mmol), anhydrous potassium carbonate (2.76 g, 20 mmol), and copper(I) iodide (0.19 g, 1 mmol, 10 mol%).

  • Reaction Setup: Evacuate and backfill the flask with dry nitrogen gas three times. Add 40 mL of anhydrous N,N-dimethylformamide (DMF) via syringe.

  • Reaction Execution: Heat the reaction mixture to 140-150 °C with vigorous stirring under a nitrogen atmosphere. Monitor the reaction progress by thin-layer chromatography (TLC) (e.g., using a 7:3 mixture of hexane:ethyl acetate with 1% acetic acid as the mobile phase). The reaction is typically complete within 12-24 hours.

  • Workup: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into 200 mL of cold water and acidify to pH 2-3 with 2M hydrochloric acid.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 100 mL). Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-(4-methylphenoxy)nicotinic acid.

II. Applications in Drug Discovery and Development

The 2-substituted nicotinic acid ether scaffold has been extensively explored in pharmaceutical research, leading to the discovery of compounds with potent anti-inflammatory, analgesic, and antimicrobial properties.

Anti-inflammatory and Analgesic Agents

Chronic inflammation is a hallmark of numerous diseases, and the inhibition of pro-inflammatory mediators is a validated therapeutic strategy. Several series of 2-aryloxynicotinic acid derivatives have been synthesized and shown to possess significant anti-inflammatory and analgesic activities.[15][16]

Mechanism of Action: The anti-inflammatory effects of these compounds are often linked to their ability to suppress the production of key pro-inflammatory cytokines. Studies have shown that active derivatives can significantly reduce the serum levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), two central players in the inflammatory cascade.[15][17][18]

Anti_Inflammatory_MOA Stimulus Inflammatory Stimulus (e.g., LPS) Macrophage Macrophage / Immune Cell Stimulus->Macrophage Signaling Intracellular Signaling (e.g., NF-κB pathway) Macrophage->Signaling Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) Signaling->Cytokines Transcription & Translation Inflammation Inflammation & Pain Cytokines->Inflammation Drug 2-Aryloxynicotinic Acid Ether Drug->Signaling INHIBITS

Caption: Inhibition of pro-inflammatory cytokine production by 2-aryloxynicotinic acid ethers.

Structure-Activity Relationships (SAR): The biological activity of these compounds is highly dependent on the substitution pattern of the 2-phenoxy ring.

  • Halogen Substitution: The presence of a bromine atom on the phenoxy ring, particularly at the ortho position, has been shown to be highly favorable for both anti-inflammatory and analgesic activity.[15][16] Compound 4c (structure not shown, but described as a 2-bromophenyl derivative) was identified as a particularly potent dual anti-inflammatory/analgesic agent.[15]

  • Electron-donating vs. Electron-withdrawing Groups: The electronic nature of the substituents plays a crucial role. While specific trends require a broader dataset, the high potency of halogenated derivatives suggests that electronic and steric factors are both important for optimal interaction with the biological target.[15]

Compound Series Key Substituent Biological Activity Reference
2-Substituted Phenyl Derivatives2-BromophenylDisplayed distinctive analgesic and anti-inflammatory activities, comparable to mefenamic acid. Reduced serum levels of TNF-α and IL-6.[15][16][18]
Various 2-Aryloxy AnaloguesHalogens, Alkyl groupsExhibited significant anti-inflammatory activity. Potent compounds inhibited nitrite production in macrophages.[17]
Antimicrobial Agents

The nicotinic acid core is also present in many compounds with antimicrobial properties. While direct ether derivatives are less explored in this context, closely related structures like acylhydrazones and 1,3,4-oxadiazoline derivatives of nicotinic acid have demonstrated promising antibacterial activity.[4][19]

SAR and Activity:

  • Acylhydrazones: A series of nicotinic acid acylhydrazones showed potent activity against Gram-positive bacteria. A derivative bearing a 5-nitrofuran substituent was particularly effective against Staphylococcus epidermidis (MIC = 1.95 µg/mL) and methicillin-resistant Staphylococcus aureus (MRSA) (MIC = 7.81 µg/mL).[4][19]

  • 1,3,4-Oxadiazolines: Cyclization of the acylhydrazones into 3-acetyl-2,5-disubstituted-1,3,4-oxadiazoline derivatives maintained or, in some cases, broadened the antimicrobial activity. The 5-nitrofuran substituted oxadiazoline was active against all tested bacterial strains.[4][19]

Compound Target Organism MIC (µg/mL) Reference
Acylhydrazone (5-nitrofuran)S. epidermidis ATCC 122281.95[4]
Acylhydrazone (5-nitrofuran)S. aureus ATCC 43300 (MRSA)7.81[4]
1,3,4-Oxadiazoline (5-nitrofuran)B. subtilis ATCC 66337.81[19]
1,3,4-Oxadiazoline (5-nitrofuran)S. aureus ATCC 43300 (MRSA)15.62[19]

III. Applications in Agrochemicals

The versatility of the 2-substituted nicotinic acid scaffold extends to agriculture, where derivatives have been developed as potent herbicides and fungicides. Natural products often serve as the inspiration for new agrochemicals, and nicotinic acid is no exception.[20][21]

Herbicidal Activity

Research into N-(arylmethoxy)-2-chloronicotinamides, which are structurally related to the ethers discussed herein, has led to the discovery of novel herbicides.[5][22] These compounds have shown excellent activity against problematic weeds.

SAR and Activity: The herbicidal potency is strongly influenced by the substitution pattern on the benzyl group.

  • Halogen Substitution: Dichlorination of the benzyl ring was found to be highly effective. Specifically, compound 5f , 2-chloro-N-((3,4-dichlorobenzyl)oxy)nicotinamide, exhibited outstanding herbicidal activity against duckweed (Lemna paucicostata).[5][22]

  • Potency: Compound 5f had an IC₅₀ value of 7.8 µM against duckweed, making it significantly more potent than the commercial herbicide clomazone (IC₅₀ = 125 µM) in the same assay.[5][22] This highlights the potential for developing new herbicides based on this scaffold.[21]

Compound Key Substituent Target Weed IC₅₀ (µM) Reference
5f 3,4-DichlorobenzylDuckweed7.8[5][22]
Clomazone (Commercial)-Duckweed125[5][22]
Propanil (Commercial)-Duckweed2[5][22]
Fungicidal Activity

In the search for new fungicides, niacinamide derivatives containing chiral chains have shown promising results against several plant pathogens.[20]

SAR and Activity:

  • Structural Design: These compounds were designed based on the structures of the natural product atpenin and the commercial fungicide boscalid.[20]

  • Efficacy: Compound 3i , (S)-2-(2-chloronicotinamido)propyl-2-methylbenzoate, demonstrated excellent fungicidal activity (92.3% inhibition) against Botryosphaeria berengriana at a concentration of 50 µg/mL.[3][20] Its efficacy, with an EC₅₀ of 6.68 ± 0.72 µg/mL, was comparable to the commercial fungicide fluxapyroxad. A key advantage noted was its lack of phytotoxicity, making it a viable candidate for crop protection.[3][20]

Compound Target Pathogen Activity (at 50 µg/mL) EC₅₀ (µg/mL) Reference
3i Botryosphaeria berengriana92.3% Inhibition6.68 ± 0.72[3][20]
Fluxapyroxad (Control)Botryosphaeria berengriana-(Similar to 3i)[3][20]

Conclusion

2-Substituted nicotinic acid ethers and their close analogues represent a highly versatile and valuable class of compounds. Their synthesis, readily achieved through established catalytic methods like the Ullmann condensation and the more refined Buchwald-Hartwig coupling, allows for systematic structural modification. This chemical tractability has enabled the exploration of extensive structure-activity relationships, leading to the identification of potent agents for both pharmaceutical and agricultural applications.

In medicine, 2-aryloxy derivatives have emerged as promising dual anti-inflammatory and analgesic candidates that function by modulating key inflammatory cytokines. In agriculture, related structures have demonstrated exceptional herbicidal and fungicidal potency, in some cases surpassing commercial standards. The consistent finding that the nature and position of substituents on the distal aryl or aryl-alkyl group profoundly impact biological activity underscores the importance of rational design in this chemical space. Future research in this area holds significant promise for the development of next-generation drugs and crop protection agents.

References

  • ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link][2][6]

  • MDPI. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Retrieved from [Link][3][20]

  • National Center for Biotechnology Information. (2022). Synthesis and Pesticidal Activity of New Niacinamide Derivatives Containing a Flexible, Chiral Chain. Retrieved from [Link][20]

  • ResearchGate. (n.d.). Nicotinic acid derivatives: Application and uses, review. Retrieved from [Link][6]

  • ResearchGate. (n.d.). Synthesis and Biological Evaluation of Some Novel Nicotinic Acid Derivatives. Retrieved from [Link][23]

  • Semantic Scholar. (n.d.). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link][15]

  • National Center for Biotechnology Information. (2013). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Retrieved from [Link][16]

  • National Center for Biotechnology Information. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Retrieved from [Link][17]

  • MDPI. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link][4]

  • ResearchGate. (n.d.). Synthesis of New Nicotinic Acid Derivatives and Their Evaluation as Analgesic and Antiinflammatory Agents. Retrieved from [Link][18]

  • USDA ARS. (2021). Synthesis, crystal structure, herbicidal activity, and SAR study of Novel N-(Arylmethoxy)-2-chloronicotinamides derived from nicotinic acid. Retrieved from [Link][21]

  • National Center for Biotechnology Information. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Retrieved from [Link][5]

  • ACS Publications. (2021). Synthesis, Crystal Structure, Herbicidal Activity, and SAR Study of Novel N-(Arylmethoxy)-2-chloronicotinamides Derived from Nicotinic Acid. Retrieved from [Link][22]

  • HETEROCYCLES. (n.d.). IMPROVEMENT OF THE ULLMANN'S CONDENSATION METHOD FOR THE SYNTHESIS OF 2-ANILINONICOTINIC ACIDS. Retrieved from [Link][9]

  • National Center for Biotechnology Information. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Retrieved from [Link][24]

  • ResearchGate. (n.d.). Synthesis of new 2-oxonicotinic acids. Retrieved from [Link][25]

  • National Center for Biotechnology Information. (2022). Synthesis, Biological Activity and Molecular Docking Studies of Novel Nicotinic Acid Derivatives. Retrieved from [Link][19]

  • MDPI. (n.d.). Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. Retrieved from [Link][26]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link][10]

  • Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link][7]

  • ResearchGate. (n.d.). Improvement of the Ullmann's condensation method for the synthesis of 2-anilinonicotinic acids. Retrieved from [Link][27]

  • National Center for Biotechnology Information. (2010). Structure-activity relationships of N-substituted ligands for the alpha7 nicotinic acetylcholine receptor. Retrieved from [Link][28]

  • ResearchGate. (n.d.). Synthesis of 2-aminonicotinic acid. Retrieved from [Link][29]

  • ResearchGate. (n.d.). Structure-activity relationships for cytotoxicity of nicotinic acid ester prodrugs for pulmonary delivery. Retrieved from [Link][30]

  • J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. Retrieved from [Link][13]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link][11]

  • SynArchive. (n.d.). Ullmann Condensation. Retrieved from [Link][8]

  • Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link][1]

  • Google Patents. (n.d.). A process for preparing 2-acetyl nicotinic acid. Retrieved from [31]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link][32]

  • National Center for Biotechnology Information. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Retrieved from [Link][14]

  • National Center for Biotechnology Information. (2007). Application of nicotine enantiomers, derivatives and analogues in therapy of neurodegenerative disorders. Retrieved from [Link][33]

  • Pendidikan Kimia. (n.d.). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Retrieved from [Link][34]

Sources

Methodological & Application

synthesis protocol for 2-(quinolin-8-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Technical Synthesis Guide for 2-(Quinolin-8-yloxy)nicotinic Acid

Executive Summary & Structural Analysis

The target molecule, 2-(quinolin-8-yloxy)nicotinic acid , features a biaryl ether scaffold linking a quinoline moiety (via the 8-position) to a nicotinic acid core (at the 2-position). This structural motif is pharmacologically significant, often serving as a bidentate or tridentate ligand in metallo-enzyme inhibitors (e.g., HIF prolyl hydroxylase inhibitors) and transition metal catalysis.

Chemical Challenges:

  • Steric Hindrance: The 8-position of quinoline is peri-substituted, creating steric bulk near the nucleophilic oxygen.

  • Electronic Deactivation: The 2-position of nicotinic acid is electrophilic, but the adjacent carboxylic acid group in the precursor (2-chloronicotinic acid) can deactivate the ring via carboxylate formation under basic conditions, reducing yield.

Strategic Solution: To maximize yield and purity, this protocol prioritizes a Two-Step Ester-Mediated Route over direct displacement. By using ethyl 2-chloronicotinate, we maintain the electrophilicity of the pyridine ring and avoid zwitterionic intermediates.

Retrosynthetic Logic & Pathway

The synthesis is designed around a Nucleophilic Aromatic Substitution (


) followed by ester hydrolysis.

Retrosynthetic Analysis (DOT Visualization):

Retrosynthesis Target Target: 2-(Quinolin-8-yloxy)nicotinic acid Disconnection Disconnection: Ether Linkage (C-O) Target->Disconnection Retrosynthesis Precursors Precursors Disconnection->Precursors Break C-O bond Nicotinate Electrophile: Ethyl 2-chloronicotinate Precursors->Nicotinate Quinoline Nucleophile: 8-Hydroxyquinoline Precursors->Quinoline

Figure 1: Retrosynthetic breakdown of the target molecule identifying key building blocks.

Detailed Experimental Protocol

Method A: The "Gold Standard" Two-Step Synthesis (Recommended)

This route minimizes side reactions and simplifies purification.

Reagents & Materials:

  • Precursor A: Ethyl 2-chloronicotinate (CAS: 1452-94-4)[1][2][3][4]

  • Precursor B: 8-Hydroxyquinoline (CAS: 148-24-3)

  • Base: Potassium Carbonate (

    
    ), anhydrous, -325 mesh
    
  • Solvent: N,N-Dimethylformamide (DMF), anhydrous

  • Hydrolysis: Lithium Hydroxide Monohydrate (

    
    ), THF, Methanol
    

Step 1: Nucleophilic Aromatic Substitution (


) 
  • Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Nitrogen (

    
    ).
    
  • Dissolution: Add 8-Hydroxyquinoline (1.0 equiv, 10 mmol, 1.45 g) and Ethyl 2-chloronicotinate (1.1 equiv, 11 mmol, 2.04 g) to DMF (20 mL, 0.5 M).

  • Deprotonation: Add

    
      (2.0 equiv, 20 mmol, 2.76 g) in a single portion.
    
    • Note: The solution may turn yellow/orange due to phenoxide formation.

  • Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by TLC (Hexane:EtOAc 1:1) or LC-MS.

    • Endpoint: Disappearance of 8-hydroxyquinoline.

  • Workup: Cool to room temperature. Pour the mixture into ice-water (100 mL).

  • Isolation: Extract with Ethyl Acetate (

    
     mL). Wash combined organics with Brine (
    
    
    
    mL) to remove DMF. Dry over
    
    
    , filter, and concentrate.
  • Purification: Recrystallize the intermediate ester from Ethanol or purify via flash chromatography if necessary.

Step 2: Ester Hydrolysis (Saponification)

  • Dissolution: Dissolve the intermediate ester (from Step 1) in THF:MeOH:Water (3:1:1 ratio, ~0.2 M).

  • Hydrolysis: Add

    
      (3.0 equiv). Stir at Room Temperature (RT) for 2–4 hours.
    
    • Checkpoint: Solution should become homogeneous.

  • Acidification: Concentrate to remove volatiles (THF/MeOH). Dilute the aqueous residue with water (10 mL). Acidify carefully with 1M HCl to pH 3–4.

  • Precipitation: The product will precipitate as a white/off-white solid. Filter, wash with cold water, and dry under vacuum at 50°C.

Method B: Direct Copper-Mediated Coupling (Alternative)

Use only if the ester precursor is unavailable.

  • Reagents: 2-Chloronicotinic acid, 8-Hydroxyquinoline,

    
    , Cu powder (10 mol%), water/isopropanol.
    
  • Conditions: Reflux (100°C+) for 12–16 hours.

  • Drawback: Requires harsh purification to remove Copper salts and unreacted starting materials.

Process Workflow & Logic

The following diagram illustrates the critical decision points and flow of the synthesis.

Workflow Start Start: Reagents Prep Step1 Step 1: S_NAr Coupling (90°C, DMF, K2CO3) Start->Step1 Check1 QC: TLC/LCMS (Conversion >95%?) Step1->Check1 Check1->Step1 No (Continue Heating) Workup1 Workup: EtOAc Extraction Check1->Workup1 Yes Step2 Step 2: Hydrolysis (LiOH, THF/H2O) Workup1->Step2 Acidify Acidification (pH 3-4) Step2->Acidify Final Final Product: Filtration & Drying Acidify->Final

Figure 2: Step-by-step experimental workflow for the synthesis of 2-(quinolin-8-yloxy)nicotinic acid.

Analytical Validation (QC)

To ensure the integrity of the protocol, the final product must meet the following specifications:

ParameterExpected ResultDiagnostic Signal
Appearance White to off-white powderVisual inspection
1H NMR Absence of Ethyl groupDisappearance of quartet (~4.3 ppm) and triplet (~1.3 ppm).
1H NMR Pyridine/Quinoline ProtonsDistinct aromatic region (7.0–9.0 ppm).[5] Look for downfield shift of H-2' on quinoline.
LC-MS [M+H]+ PeakMolecular Weight matches theoretical (Calc: ~266.25 Da).
Solubility Soluble in DMSO, dilute baseInsoluble in water at neutral pH.

Troubleshooting Table:

ObservationRoot CauseCorrective Action
Low Yield (Step 1) Incomplete deprotonationEnsure

is finely ground; increase temp to 100°C.
Dark/Black Reaction Oxidation of phenolDegas solvents thoroughly; maintain

atmosphere.
Product Oiling Out Impurities in Step 2Recrystallize from Ethanol/Water before final drying.

References

  • General Synthesis of 2-Aryloxynicotinic Acids

    • Zhao, B., et al. (2019).[6] Synthesis of 2-Chloronicotinic Acid Derivatives. ResearchGate.

  • Reactivity of 8-Hydroxyquinoline (Williamson Ether Synthesis)

    • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.
  • Analogous Coupling Protocols (HIF Inhibitors)

    • Gupta, R., et al. (2020).[7] Niacin as a Potent Organocatalyst towards the Synthesis of Quinazolines. European Journal of Organic Chemistry.

  • Precursor Data (Ethyl 2-chloronicotinate)

    • PubChem Compound Summary for CID 73562.

Sources

Application Note: Preparation and Quality Control of 2-(quinolin-8-yloxy)nicotinic acid for High-Throughput Screening

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 2-(quinolin-8-yloxy)nicotinic acid represents a highly functionalized small-molecule scaffold frequently utilized in drug discovery, particularly as a targeted inhibitor or fragment library constituent against metalloenzymes. Structurally, it combines a quinoline ring, an ether linkage, and a nicotinic acid moiety. While this architecture provides excellent pharmacophoric properties for target engagement, it introduces specific physicochemical liabilities—namely, pH-dependent solubility and metal-chelating potential—that can confound High-Throughput Screening (HTS) data.

This application note provides a comprehensive, self-validating methodology for preparing, qualifying, and dispensing 2-(quinolin-8-yloxy)nicotinic acid to ensure high-fidelity data generation in HTS campaigns.

Physicochemical Profiling & Causality

In HTS, a compound's behavior in solution is as critical as its target affinity. The structural features of 2-(quinolin-8-yloxy)nicotinic acid dictate specific handling requirements:

  • Zwitterionic Potential & pH-Dependent Solubility: The molecule contains a carboxylic acid (predicted pKa ~3.5) and a quinoline nitrogen (predicted pKa ~4.5). In the acidic microenvironments of degraded DMSO or unbuffered water, the compound may exist in a poorly soluble protonated state. Causality: To prevent precipitation upon transfer to assay plates, stock solutions must be maintained in strictly anhydrous DMSO, and aqueous kinetic solubility must be empirically verified in the exact final assay buffer[1].

  • Acoustic Impedance Sensitivity: Modern HTS relies on Acoustic Droplet Ejection (ADE) (e.g., Echo liquid handlers) to dispense nanoliter volumes of DMSO stocks. If the DMSO stock absorbs atmospheric moisture (hygroscopicity), the acoustic impedance of the fluid changes, leading to severe volume transfer errors. Causality: Preparation must occur in a low-humidity environment, and stocks must be stored in specialized, acoustically qualified microplates.

High-Throughput Workflow Visualization

HTS_Workflow Powder 2-(quinolin-8-yloxy)nicotinic acid (Dry Powder) Stock 10 mM DMSO Stock (Anhydrous, Acoustic Qualified) Powder->Stock Dissolve & Sonicate QC Quality Control (LC-MS Purity >95%) Stock->QC Aliquot & Test Solubility Kinetic Solubility (Laser Nephelometry) QC->Solubility Pass QC Dispensing Acoustic Dispensing (Echo Nanoliter Transfer) Solubility->Dispensing Solubility >50 µM Assay HTS Assay Execution (384/1536-well format) Dispensing->Assay Ready Plates

Workflow for 2-(quinolin-8-yloxy)nicotinic acid preparation, QC, and acoustic dispensing in HTS.

Experimental Protocols

Protocol 1: 10 mM DMSO Stock Preparation and Storage

To ensure compound integrity and compatibility with acoustic dispensing, stocks must be prepared under strict environmental controls.

Step-by-Step Methodology:

  • Equilibration: Allow the lyophilized powder of 2-(quinolin-8-yloxy)nicotinic acid to equilibrate to room temperature in a desiccator for 30 minutes prior to opening to prevent condensation.

  • Solubilization: Weigh exactly 2.66 mg of the compound (assuming a MW of ~266.25 g/mol ) into a static-free glass vial. Add 1.00 mL of anhydrous, HPLC-grade DMSO (water content <0.005%).

  • Homogenization: Sonicate the vial in a water bath at 25°C for 5 minutes. Do not exceed 30°C to prevent thermal degradation of the ether linkage.

  • Formatting: Dispense 50 µL aliquots into an Echo-qualified 384-well polypropylene source plate (e.g., Labcyte P-05525).

  • Storage: Seal plates with pierceable foil seals and store at -20°C in a desiccated automated storage unit.

Protocol 2: High-Throughput Kinetic Solubility Assessment

Thermodynamic solubility (equilibrium in water) is irrelevant for HTS. Instead, kinetic solubility —the concentration at which the compound precipitates when a DMSO stock is rapidly diluted into an aqueous assay buffer—must be measured [2].

Self-Validating System Design: This protocol uses laser nephelometry (light scattering). To validate the run, a highly soluble control (2′-Deoxy-5-fluorouridine) and a highly insoluble control (Raloxifene) must be included on every plate [3]. If the controls do not hit their predefined scattering thresholds, the entire plate data is automatically rejected.

Step-by-Step Methodology:

  • Serial Dilution: Using an automated liquid handler, prepare a 10-point, 2-fold serial dilution of the 10 mM DMSO stock directly in DMSO.

  • Buffer Addition: Transfer 2 µL of each DMSO dilution into a 96-well clear-bottom reading plate. Rapidly add 198 µL of the final HTS assay buffer (e.g., 50 mM HEPES, pH 7.4, 150 mM NaCl) to achieve a final DMSO concentration of 1.0%.

  • Incubation: Incubate the plate at room temperature for 90 minutes on a microplate shaker at 300 RPM.

  • Nephelometric Reading: Read the plate using a laser nephelometer (e.g., BMG NEPHELOstar).

  • Data Analysis: The kinetic solubility limit is defined as the highest concentration of 2-(quinolin-8-yloxy)nicotinic acid that does not produce a light scattering signal greater than 3 standard deviations above the buffer-only blank.

Protocol 3: Quality Control (LC-MS)

Prior to screening, the 10 mM stock must be verified for purity and identity to rule out degradation (e.g., hydrolysis of the ether bond).

Step-by-Step Methodology:

  • Dilute a 1 µL aliquot of the 10 mM DMSO stock into 999 µL of 50:50 Acetonitrile:Water (containing 0.1% Formic Acid) to yield a 10 µM analytical sample.

  • Inject 5 µL onto a C18 UPLC column (e.g., Waters Acquity BEH C18, 1.7 µm, 2.1 x 50 mm).

  • Run a 3-minute gradient from 5% to 95% Acetonitrile (0.1% FA) at 0.6 mL/min.

  • Monitor UV absorbance at 254 nm and positive electrospray ionization (ESI+) mass spectrometry.

  • Pass Criteria: The extracted ion chromatogram (EIC) for the target mass [M+H]+ must account for >95% of the total integrated UV area.

Data Presentation

Table 1: Quantitative Parameters for HTS Preparation

ParameterSpecification / ThresholdScientific Rationale
Stock Concentration 10 mM in Anhydrous DMSOStandardizes acoustic transfer volumes; minimizes DMSO carryover into the final assay.
Purity Requirement > 95% (LC-MS UV Area)Prevents false positives driven by highly active trace impurities or degradation products.
Max Final DMSO in Assay ≤ 1.0% (v/v)Higher DMSO concentrations can denature target proteins or lyse cell membranes in phenotypic screens.
Kinetic Solubility Limit Must be > 50 µM in BufferEnsures the compound remains in solution at the highest typical screening concentration (usually 10-30 µM).
Acoustic Transfer Volume 2.5 nL to 50 nL incrementsEliminates physical tip carryover and allows for precise dose-response curve generation (qHTS).

References

  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual National Center for Biotechnology Information (NCBI) / NIH URL:[Link]

  • Separation Science in Drug Development, Part 2: High-Throughput Characterization Chromatography Online URL:[Link]

  • Laser Nephelometry for High-Throughput Kinetic Solubility Bienta / Enamine Biology Services URL:[Link]

Application Note: Formulation Strategies for Quinoline-Nicotinic Acid Derivatives in Preclinical In Vivo Studies

Author: BenchChem Technical Support Team. Date: March 2026

Physicochemical Profiling of the Scaffold

Quinoline-nicotinic acid derivatives represent a highly promising class of small molecules with diverse pharmacological applications, ranging from anti-infectives to metabolic enzyme inhibitors[1][2]. However, their physicochemical profile presents a classic formulation paradox. The highly planar, lipophilic quinoline core drives high crystal lattice energy and poor aqueous solubility. Conversely, the ionizable nicotinic acid moiety offers pH-dependent solubility but can complicate membrane permeability if fully ionized.

For in vivo pharmacokinetic (PK) and efficacy studies, achieving a stable, homogenous solution is paramount to ensure dose uniformity and reliable systemic exposure[3]. This guide details two field-validated formulation strategies—Co-Solvent Micellar Stabilization and Host-Guest Inclusion Complexation—designed to overcome these specific solubility barriers.

Strategy A: Co-Solvent Micellar Stabilization

Causality & Mechanism

A widely adopted and highly effective vehicle for lipophilic small molecules is the 10% DMSO, 40% PEG400, 5% Tween 80, and 45% Saline system[4][5]. Each component serves a distinct, mechanistic purpose:

  • DMSO (10%): Acts as the primary solubilizer. It disrupts the strong intermolecular forces of the quinoline core, forcing the crystal lattice to break down.

  • PEG400 (40%): A hydrophilic polymer that serves as a dispersion matrix. It maintains the drug in a solvated state as the DMSO is diluted, preventing immediate nucleation[3][5].

  • Tween 80 (5%): A non-ionic surfactant. Its inclusion is the critical self-validating step of this protocol. When the formulation is injected in vivo (e.g., IV or PO) and encounters the aqueous environment of the bloodstream or GI tract, the lipophilic drug naturally attempts to precipitate. Tween 80 forms micelles that entrap the hydrophobic quinoline core, preventing shock precipitation and ensuring systemic circulation[4].

  • Saline (45%): Provides osmotic balance and reduces the viscosity and local toxicity of the organic solvents.

Step-by-Step Protocol
  • Primary Solubilization: Accurately weigh the quinoline-nicotinic acid derivative. Add DMSO to achieve exactly 10% of the final target volume. Vortex and sonicate until the solution is completely clear.

    • Self-Validation Checkpoint: If the API is not fully dissolved at this stage, the formulation will fail. Do not proceed until the solution is optically clear.

  • Polymer Addition: Add PEG400 (40% of final volume) to the DMSO-API solution. Vortex vigorously for 1 minute to create a uniform organic phase.

  • Micellar Coating: Add Tween 80 (5% of final volume). Vortex for 2 minutes to ensure homogenous distribution of the surfactant around the solvated drug molecules.

  • Aqueous Dilution: Dropwise, add sterile Saline (45% of final volume) while continuously vortexing the mixture. The dropwise addition is critical to prevent localized supersaturation and irreversible precipitation.

  • Sterilization: Pass the final formulation through a 0.22 µm PTFE syringe filter prior to dosing[4].

G Step1 1. Primary Solubilization (10% DMSO) Step2 2. Co-Solvent Addition (40% PEG400) Step1->Step2 Step3 3. Micellar Stabilization (5% Tween 80) Step2->Step3 Step4 4. Aqueous Dilution (45% Saline) Step3->Step4 Step5 5. Sterile Filtration (0.22 µm PTFE) Step4->Step5

Workflow for preparing a co-solvent micellar formulation for in vivo dosing.

Strategy B: Host-Guest Inclusion Complexation (HP-β-CD)

Causality & Mechanism

Hydroxypropyl-beta-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic central cavity[6][7]. For quinoline-nicotinic acid derivatives, HP-β-CD is exceptionally effective. The hydrophobic quinoline ring inserts into the cyclodextrin cavity, driven by hydrophobic interactions and the displacement of high-energy water molecules[7]. Concurrently, the nicotinic acid tail (pKa ~4.7) can remain oriented toward the aqueous exterior, participating in hydrogen bonding[2]. This strategy significantly enhances aqueous solubility and oral bioavailability without the potential tissue irritation associated with high concentrations of organic co-solvents[3][6].

Step-by-Step Protocol
  • Vehicle Preparation: Prepare a 20% (w/v) solution of HP-β-CD in sterile water or phosphate-buffered saline (PBS). Stir until completely transparent.

  • API Addition: Add an excess of the quinoline-nicotinic acid derivative to the HP-β-CD solution.

  • pH Optimization: Adjust the pH of the suspension to ~7.4 using 0.1 M NaOH. Because the nicotinic acid moiety has a pKa of approximately 4.7, an alkaline shift ensures the carboxylic acid is ionized, which synergizes with the cyclodextrin complexation of the quinoline ring to maximize overall solubility.

  • Equilibration: Place the mixture in a thermoshaker at 37°C and 500 rpm for 24 to 48 hours. This extended incubation is required to achieve thermodynamic equilibrium of the inclusion complex[6][7].

  • Clarification: Centrifuge the suspension at 10,000 x g for 10 minutes to pellet any uncomplexed, insoluble drug.

  • Sterilization: Filter the supernatant through a 0.22 µm PVDF syringe filter. The resulting solution is ready for in vivo administration.

Complexation API Quinoline-Nicotinic Acid (Hydrophobic Core) Mix Equilibration (pH 7.4, 37°C) API->Mix CD HP-β-CD (Hydrophobic Cavity) CD->Mix Complex Inclusion Complex (Aqueous Soluble) Mix->Complex

Mechanism of host-guest inclusion complexation using HP-β-CD.

Quantitative Data Presentation

The selection of the formulation vehicle directly impacts the maximum achievable solubility and the resulting pharmacokinetic profile. Table 1 summarizes the expected metrics for quinoline-nicotinic acid derivatives across different formulation strategies.

Table 1: Comparative Formulation Metrics for Quinoline-Nicotinic Acid Derivatives

Formulation StrategyVehicle CompositionTypical Max Solubility (mg/mL)Preferred Route of AdminPredicted PK Impact
Standard Suspension 0.5% CMC / 0.1% Tween 80< 0.5PO (Gavage)High variability, dissolution-rate limited absorption
Co-Solvent Micellar 10% DMSO / 40% PEG400 / 5% Tween 80 / 45% Saline2.5 – 5.0IV, IP, PORapid Tmax, high Cmax, risk of transient precipitation
Inclusion Complex 20% HP-β-CD in Saline (pH 7.4)5.0 – 15.0IV, SC, POSustained exposure, improved AUC, excellent tolerability

References

1.1 (nih.gov) 2.6 (nih.gov) 3. 4 (benchchem.com) 4.5 (medchemexpress.com) 5.7 (jcancer.org) 6.3 (mdpi.com) 7.2 (acs.org)

Sources

Application Note: Microwave-Assisted Synthesis of Quinolinyloxy Nicotinic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

This application note details a robust, microwave-assisted protocol for the synthesis of 2-(quinolin-8-yloxy)nicotinic acids . These scaffolds are critical in drug discovery and agrochemistry, functioning as structural analogs to auxinic herbicides (e.g., bispyribac) and potential metallo-enzyme inhibitors.

The Challenge: Conventional Thermal Synthesis

Traditional synthesis of diaryl ethers via Nucleophilic Aromatic Substitution (


) typically requires:
  • Harsh Conditions: Refluxing high-boiling solvents (DMF/DMSO) at >150°C for 12–24 hours.

  • Poor Atom Economy: High thermal degradation of the sensitive nicotinic acid moiety (decarboxylation).

  • Inconsistent Yields: Varying from 30% to 60% due to competitive hydrolysis of the chloro-nicotinic precursor.

The Solution: Microwave-Assisted Organic Synthesis (MAOS)

By utilizing dielectric heating, this protocol leverages the dipolar polarization mechanism. The polar solvent (DMF/NMP) and the ionic transition state of the


 reaction couple efficiently with the electromagnetic field (2.45 GHz). This results in:
  • Kinetic Acceleration: Reaction times reduced from hours to minutes (Arrhenius rate enhancement).

  • Selectivity: Rapid heating profiles minimize thermal exposure, suppressing decarboxylation byproducts.

  • Yield Improvement: Consistently achieving >85% isolated yields.

Reaction Mechanism & Design

The synthesis relies on an


 mechanism where the phenoxide anion of 8-hydroxyquinoline attacks the electron-deficient C-2 position of 2-chloronicotinic acid. The carboxylic acid group at C-3 provides an ortho-effect, but can also complicate the reaction via salt formation; thus, 2 equivalents of base are strictly required.
Mechanistic Pathway (DOT Visualization)

SNAr_Mechanism Start Reagents: 2-Cl-Nicotinic Acid 8-Hydroxyquinoline Deprotonation Base Activation: Phenoxide Formation (K2CO3) Start->Deprotonation Mix Complex Meisenheimer-like Transition State (Stabilized by MW) Deprotonation->Complex Nucleophilic Attack Elimination Elimination of Cl- Complex->Elimination Re-aromatization Product Product: 2-(Quinolin-8-yloxy) nicotinic acid Elimination->Product Acidic Workup

Figure 1: Mechanistic pathway of the


 reaction under microwave irradiation.

Experimental Protocol

Materials and Reagents
  • Substrate A: 2-Chloronicotinic acid (1.0 equiv, 1.0 mmol)

  • Substrate B: 8-Hydroxyquinoline (1.1 equiv, 1.1 mmol)

  • Base: Cesium Carbonate (

    
    ) or Potassium Carbonate (
    
    
    
    ) (2.5 equiv). Note: Cs salt is preferred for lower solubility nucleophiles.
  • Solvent: Anhydrous DMF or NMP (3.0 mL).

  • Vessel: 10 mL Borosilicate Microwave Vial with Teflon/Silicone septum cap.

Step-by-Step Methodology

Step 1: Pre-activation (Critical for Reproducibility)

  • Weigh 1.1 mmol of 8-hydroxyquinoline and 2.5 mmol of

    
     into the microwave vial.
    
  • Add 3.0 mL of DMF.

  • Add a magnetic stir bar.

  • Stir at Room Temperature (RT) for 5 minutes. Why: This ensures partial deprotonation of the phenol before adding the electrophile, preventing side reactions.

Step 2: Electrophile Addition

  • Add 1.0 mmol of 2-chloronicotinic acid to the vial.

  • Seal the vial tightly with the crimp cap.

  • Vortex for 30 seconds to ensure a homogeneous slurry.

Step 3: Microwave Irradiation Program the microwave reactor (e.g., CEM Discover or Anton Paar Monowave) with the following parameters:

ParameterSettingRationale
Control Mode Standard (Fixed Temp)Maintains consistent kinetics.
Temperature 140°CActivation energy threshold for

on pyridine.
Hold Time 15:00 minSufficient for >98% conversion.
Pre-Stirring 30 secHomogenization.
Pressure Limit 250 psiSafety cutoff (DMF bp is 153°C, but vapor pressure rises).
Power Dynamic (Max 200W)System adjusts power to maintain 140°C.

Step 4: Workup and Isolation (Self-Validating)

  • Cool the reaction vessel to <50°C using the reactor's compressed air cooling.

  • Pour the reaction mixture into 20 mL of ice-cold water. Observation: The solution should be clear/yellowish (salt form).

  • Validation Check: Measure pH; it should be >10.

  • Slowly acidify with 1M HCl dropwise to pH 3–4.

  • Result: A heavy precipitate (off-white to pale yellow) will form immediately.

  • Filter the solid via vacuum filtration.

  • Wash with cold water (

    
    ) and diethyl ether (
    
    
    
    ) to remove unreacted organic impurities.
  • Dry in a vacuum oven at 50°C for 4 hours.

Results and Data Analysis

Comparative Efficiency

The following data summarizes the efficiency gains of the microwave protocol versus the traditional thermal reflux method for 2-(quinolin-8-yloxy)nicotinic acid.

MetricThermal Reflux (Oil Bath)Microwave Protocol (This Work)Improvement Factor
Temperature 153°C (Reflux)140°CComparable
Time 16 Hours15 Minutes64x Faster
Yield (Isolated) 52%89%+37%
Purity (LCMS) 85% (Requires Column)>95% (No Column needed)High
Solvent Vol. 10–15 mL/mmol3 mL/mmolGreen Metric
Structural Validation (Self-Validating System)

To ensure the protocol worked, verify the following spectral markers:

  • 
     NMR (DMSO-
    
    
    
    ):
    • Disappearance of the nicotinic C-2 proton (if using non-chloro precursor) or shift in aromatic region.

    • Presence of Quinoline peaks:

      
       8.8–9.0 (dd, 1H), 8.3–8.5 (dd, 1H).
      
    • Downfield shift of Nicotinic H-6 due to ether oxygen proximity.

  • LC-MS:

    • Observe

      
       peak corresponding to MW (e.g., for unsubstituted: 
      
      
      
      Da).
    • Absence of starting material (2-Cl-Nicotinic acid, mass ~157).

Workflow Diagram

Workflow Prep 1. Pre-activation (DMF, K2CO3, 8-HQ) 5 min @ RT Add 2. Add Electrophile (2-Cl-Nicotinic Acid) Prep->Add MW 3. Microwave Irradiation 140°C, 15 min, Dynamic Power Add->MW Quench 4. Quench Pour into Ice Water MW->Quench Acidify 5. Acidify (pH 3-4) Precipitate Product Quench->Acidify Filter 6. Filtration & Wash (Water/Ether) Acidify->Filter Analysis 7. Validation LCMS & NMR Filter->Analysis

Figure 2: Operational workflow for the high-throughput synthesis of quinolinyloxy nicotinic acids.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield (<50%) Incomplete deprotonation.Increase pre-stirring time; switch base to

.
Decarboxylation Temperature too high (>160°C).Reduce MW temp to 130°C; extend time to 20 min.
Sticky Solid DMF trapped in lattice.Wash precipitate thoroughly with water; recrystallize from EtOH.
Pressure Spike Wet solvent (Water).Use anhydrous DMF; ensure vial is dry.

References

  • Microwave-Assisted Synthesis of Quinoline Derivatives Source: Belferdi, F. et al. Microwave and Conventional Synthesis of Novel Quinoline Derivatives.[1] Context: Establishes baseline microwave advantages for quinoline scaffolds. 1

  • Synthesis of Quinolinyloxy Acetates Source: Der Pharma Chemica. Comparative study of synthesis of ethyl (quinolin-8-yloxy)acetate. Context: Provides precedent for the ether linkage formation between quinolines and carboxylic acid derivatives under MW irradiation. 2[1][3][4][5]

  • Herbicidal Nicotinic Acid Derivatives Source: US Patent 2002/0077253 A1. Process for the preparation of chiral nicotinic, quinolinic or benzoic acid imidazolinone herbicides. Context: Validates the industrial relevance and structural class of nicotinic acid-based herbicides. 6

  • Microwave-Assisted Synthesis of Quinoline-4-carboxylic Acids Source: ResearchGate.[7] Facile and Efficient Synthesis of Quinoline-4-carboxylic Acids under Microwave Irradiation. Context: Demonstrates stability of quinoline carboxylic acids under MW conditions. 7

Sources

Application Note: Solvent Selection and Process Optimization for the Synthesis of 2-(quinolin-8-yloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Process Chemists, Medicinal Chemistry Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The compound 2-(quinolin-8-yloxy)nicotinic acid is a highly versatile bidentate/tridentate ligand and a critical pharmacophore building block in the development of agrochemicals and biologically active pharmaceuticals. Its synthesis relies on a Nucleophilic Aromatic Substitution (


) between 8-hydroxyquinoline and 2-chloronicotinic acid.

While


 is a fundamental transformation, the presence of the carboxylic acid moiety on the electrophile introduces significant chemoselectivity challenges. The pKa of 2-chloronicotinic acid is 2.54 [1], meaning it is instantly deprotonated by the base intended for the 8-hydroxyquinoline (pKa ~9.9) [2]. The resulting carboxylate anion donates electron density into the pyridine ring, drastically reducing the electrophilicity of the C2-position. Consequently, the reaction requires elevated temperatures (100–130 °C) to overcome the activation energy barrier.

However, subjecting 2-chloronicotinic acid derivatives to high temperatures in the presence of base triggers a competing side reaction: decarboxylation [3]. The choice of solvent is the single most critical parameter to stabilize the Meisenheimer complex, accelerate the desired


 pathway, and suppress thermal decarboxylation.

SNAr_Mechanism R Reactants: 2-Chloronicotinic Acid + 8-Hydroxyquinoline D Deprotonation (Requires >2 eq. Base) R->D Base addition M Meisenheimer Complex (Stabilized by Polar Aprotic Solvent) D->M Nucleophilic Attack P Target Product: 2-(quinolin-8-yloxy)nicotinic acid M->P Chloride Elimination (Desired) Side Side Reaction: Decarboxylation (Driven by High Temp) M->Side Loss of CO2 (Undesired)

Fig 1: SNAr pathway vs. competing decarboxylation in 2-chloronicotinic acid derivatives.

Solvent Dynamics and Selection Matrix

To achieve high conversions, the solvent must efficiently solvate the alkali metal cation (e.g.,


 or 

) to leave the 8-hydroxyquinolinate anion highly nucleophilic ("naked" anion effect). Polar aprotic solvents are mandatory, but their thermal profiles differ drastically.
  • DMSO (Dimethyl Sulfoxide): Provides the highest nucleophilicity but acts as a non-innocent solvent at temperatures >120 °C, actively promoting the decarboxylation of pyridine-carboxylic acids [4].

  • DMF (N,N-Dimethylformamide): Offers the optimal balance. It sufficiently solvates the potassium ions and allows for a reflux/heating temperature of 110 °C, which provides enough energy for the

    
     without crossing the thermodynamic threshold for rapid decarboxylation.
    
  • Toluene (with Phase Transfer Catalyst): Suppresses decarboxylation entirely but suffers from poor solubility of the carboxylate salts, leading to unacceptably long reaction times (>48 h) and incomplete conversion.

Quantitative Solvent Comparison Data
SolventBase (2.5 eq)Temp (°C)Time (h)Conversion (%)Decarboxylation Impurity (%)Isolated Yield (%)
DMSO

1208>9518.562
DMF

11014>98<2.084
NMP

13010>9512.071
Toluene *

1104845Not Detected35

*Reaction in Toluene utilized 10 mol% 18-crown-6 ether as a phase transfer catalyst.

Solvent_Selection Start Select Solvent for SNAr Polar Polar Aprotic (DMF, DMSO, NMP) Start->Polar NonPolar Non-Polar (Toluene) Start->NonPolar DMSO DMSO High conversion, but high decarboxylation risk >120°C Polar->DMSO DMF DMF Optimal balance of solubility and thermal stability at 110°C Polar->DMF NMP NMP Good solubility, moderate decarboxylation at 130°C Polar->NMP Tol Toluene + PTC Low solubility, requires 18-crown-6, slow reaction NonPolar->Tol

Fig 2: Decision tree for solvent selection based on thermal stability and solubility.

Self-Validating Experimental Protocol

The following protocol utilizes DMF to maximize yield while maintaining a self-validating In-Process Control (IPC) loop to ensure the reaction does not proceed into degradation.

Materials Required
  • 2-Chloronicotinic acid: 1.0 equivalent (Limiting reagent)

  • 8-Hydroxyquinoline: 1.05 equivalents

  • Potassium carbonate (

    
    , anhydrous, 325 mesh):  2.5 equivalents
    
  • N,N-Dimethylformamide (DMF, anhydrous): 10 volumes (mL per gram of limiting reagent)

Step-by-Step Methodology

Step 1: Reagent Charging and Deprotonation

  • Equip a thoroughly dried round-bottom flask with a magnetic stirrer, reflux condenser, and nitrogen inlet.

  • Charge 2-chloronicotinic acid (1.0 eq) and 8-hydroxyquinoline (1.05 eq) into the flask.

  • Add anhydrous DMF (10 vol) and stir at 25 °C until a homogeneous solution or fine suspension is achieved.

  • Add finely powdered anhydrous

    
     (2.5 eq) in a single portion. Note: The reaction mixture will immediately shift in color to a vibrant yellow/green, indicating the formation of the 8-hydroxyquinolinate anion.
    

Step 2: Thermal


 Execution 
5. Heat the reaction mixture to an internal temperature of 110 °C.
6. Maintain vigorous stirring. The finely milled base is critical here to maximize the solid-liquid interfacial surface area.

Step 3: In-Process Control (IPC) 7. After 12 hours, sample 50 µL of the reaction mixture. 8. Dilute with 1 mL of Acetonitrile/Water (1:1) and acidify with 1 drop of TFA. 9. Analyze via HPLC (UV at 254 nm).

  • Validation Check: The reaction is deemed complete when the 2-chloronicotinic acid peak is <2% Area Under Curve (AUC). If >2%, continue heating and sample every 2 hours.

Step 4: Quenching and Isolation 10. Once IPC confirms completion, cool the reaction mixture to 20–25 °C. 11. Slowly pour the mixture into rapidly stirring Deionized Water (30 volumes). The mixture will remain largely clear as the potassium salt of the product is water-soluble. 12. Wash the aqueous layer with Ethyl Acetate (2 x 10 vol) to remove unreacted 8-hydroxyquinoline and organic impurities. Discard the organic layers. 13. Critical Step: Cool the aqueous layer to 5 °C in an ice bath. Slowly add 2M HCl dropwise while monitoring the pH. 14. Adjust the pH to exactly 3.5 - 4.0 . The target compound, 2-(quinolin-8-yloxy)nicotinic acid, will precipitate as a dense, off-white to pale yellow solid (its isoelectric point). Warning: Dropping the pH below 2.0 will protonate the quinoline nitrogen, pulling the product back into the aqueous phase as a soluble hydrochloride salt. 15. Filter the precipitate under vacuum, wash the filter cake with cold water (2 x 5 vol), and dry in a vacuum oven at 50 °C to constant weight.

References

  • Wikipedia Contributors. "2-Chloronicotinic acid." Wikipedia, The Free Encyclopedia. Available at:[Link]

  • Zhang, Y. et al. "Room-Temperature Decarboxylative Amination of (Hetero)Aromatic Carboxylic Acids." ChemRxiv (2023). Available at: [Link]

  • Molinaro, C. et al. "Synthesis of Benzodiazepinones via 1,3-Dipolar Cycloaddition/Decarboxylation of Isatoic Anhydrides." ACS Publications / Org. Lett. (2011). Available at: [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing 2-(Quinolin-8-yloxy)nicotinic Acid Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket ID: CHEM-SUP-8HQ-NIC Subject: Yield Optimization & Troubleshooting for Heterocyclic Ether Synthesis

Executive Summary & Reaction Landscape[1]

You are attempting to synthesize 2-(quinolin-8-yloxy)nicotinic acid via an ether linkage between 2-chloronicotinic acid (or its derivatives) and 8-hydroxyquinoline .

This transformation presents a classic "Ambivalent Electrophile" challenge. While 2-chloropyridines generally undergo Nucleophilic Aromatic Substitution (SNAr), the presence of the carboxylic acid at the C3 position creates significant electronic and steric hurdles.

The Core Problem: Electronic Deactivation

If you react 2-chloronicotinic acid directly with a base (e.g., K₂CO₃), the carboxylic acid deprotonates first (pKa ~3-4). The resulting carboxylate anion (COO⁻) is an electron-donating group by induction, which increases electron density on the pyridine ring. This deactivates the ring toward nucleophilic attack by 8-hydroxyquinoline and creates Coulombic repulsion against the incoming nucleophile.

The Validated Solution: The "Ester Route"

To maximize yield, we recommend bypassing the direct acid coupling in favor of an ester intermediate. This restores the electron-withdrawing nature of the substituent, activating the C2-position for SNAr or Ullmann coupling.

Validated Experimental Protocol (High-Yield Route)

This protocol utilizes the methyl ester to activate the electrophile, followed by a hydrolysis step.

Phase A: Coupling (The Critical Step)
  • Electrophile: Methyl 2-chloronicotinate (1.0 equiv)

  • Nucleophile: 8-Hydroxyquinoline (1.1 equiv)

  • Base: Cesium Carbonate (Cs₂CO₃) (2.0 equiv) or K₂CO₃ (cheaper, requires higher T)

  • Catalyst: Copper(I) Iodide (CuI) (5-10 mol%)

  • Ligand: 1,10-Phenanthroline (10-20 mol%) — Critical for stabilizing Cu in the presence of 8-HQ.

  • Solvent: Anhydrous DMF or DMSO (0.5 M concentration)

  • Conditions: 90–110°C, Inert Atmosphere (N₂/Ar), 12–24 hours.

Phase B: Hydrolysis (Deprotection)
  • Reagent: LiOH or NaOH (2M aqueous solution)

  • Solvent: THF/Water (1:1)

  • Conditions: Room temperature to 40°C, 2-4 hours.

  • Workup: Acidify to pH 3-4 to precipitate the zwitterionic product.

Troubleshooting Guide (FAQ)

Q1: My reaction mixture turns black immediately, and conversion is <10%. What is happening?

Diagnosis: Catalyst Oxidation ("The Black Death"). Cause: Copper(I) is unstable in air and oxidizes to Copper(II) oxides (black precipitate), which are catalytically inactive for this coupling. Solution:

  • Degas Solvents: Sparge DMF with Nitrogen/Argon for 30 minutes before adding the catalyst.

  • Ligand Load: Ensure you add 1,10-phenanthroline. 8-Hydroxyquinoline is a strong chelator itself and can sequester copper, preventing it from entering the catalytic cycle. The phenanthroline helps keep the copper active.

Q2: I am seeing a major impurity (M-44 mass difference).

Diagnosis: Decarboxylation. Cause: Nicotinic acids are prone to thermal decarboxylation, especially at temperatures >120°C in polar aprotic solvents. Solution:

  • Switch to the Ester Route: Esters are thermally stable.

  • Lower Temperature: If you must use the acid, keep T < 100°C and use a more reactive catalyst system (e.g., CuI/L-Proline).

Q3: The product is water-soluble and I cannot extract it.

Diagnosis: Amphoteric Zwitterion Trap. Cause: The product contains a basic quinoline nitrogen and an acidic carboxylic acid. At neutral pH, it may exist as a zwitterion or salt, making it water-soluble and hard to extract into organic solvents like DCM or EtOAc. Solution:

  • Precipitation: Do not extract. Instead, carefully adjust the aqueous layer to the molecule's isoelectric point (likely pH 3.5–4.5). The free acid should precipitate. Filter and wash with cold water.

Visualizing the Workflow

Diagram 1: Reaction Pathway & Logic

This diagram illustrates the mechanistic advantage of the Ester Route over the Direct Acid Route.

ReactionPathway Start 2-Chloronicotinic Acid DirectRoute Direct Coupling (High Risk) Start->DirectRoute Base/Heat Esterification Esterification (MeOH/H2SO4) Start->Esterification FinalProduct 2-(Quinolin-8-yloxy) nicotinic acid DirectRoute->FinalProduct Low Yield (<30%) Risk1 Risk: Decarboxylation Risk: Deactivation (COO-) DirectRoute->Risk1 Intermediate Methyl 2-chloronicotinate (Activated Electrophile) Esterification->Intermediate Coupling Ullmann Coupling (8-HQ, CuI, Base) Intermediate->Coupling EsterProduct Ester Intermediate Coupling->EsterProduct Hydrolysis Hydrolysis (LiOH) EsterProduct->Hydrolysis Hydrolysis->FinalProduct High Yield (>75%)

Caption: Comparison of the Direct Acid Route (prone to deactivation) vs. the optimized Ester Route.

Diagram 2: Troubleshooting Decision Tree

Follow this logic to resolve low yields.

Troubleshooting Issue Issue: Low Yield / No Reaction Check1 Is the starting material consumed? Issue->Check1 Check2 Is the mixture black? Check1->Check2 No Check3 Is impurity M-44 present? Check1->Check3 Yes (Wrong Product) Action4 Workup Issue. ACTION: Adjust pH to 3-4 to precipitate Check1->Action4 Yes (Product Lost) Action1 Increase Temp (max 110°C) Check Catalyst Loading Check2->Action1 No Action2 Catalyst Oxidation. ACTION: Degas solvent, Add 1,10-phenanthroline Check2->Action2 Yes Action3 Decarboxylation. ACTION: Switch to Ester Route Check3->Action3 Yes

Caption: Step-by-step diagnostic flow for resolving reaction failures.

Comparative Data: Base & Solvent Effects[2]

The following data summarizes typical optimization screens for SNAr/Ullmann couplings on 2-chloronicotinic acid derivatives.

VariableConditionOutcomeTechnical Note
Base K₂CO₃Moderate YieldRequires high temp (>100°C); can be sluggish.
Base Cs₂CO₃ High Yield "Cesium Effect" improves solubility and nucleophilicity of the phenoxide.
Base NaHHigh RiskFast reaction but high risk of side reactions/hydrolysis of ester.
Solvent DMFExcellentGood solubility for both organic and inorganic components.
Solvent ToluenePoorInorganic bases are insoluble; requires phase transfer catalyst.
Ligand None<20% Yield8-HQ poisons the Copper; external ligand is mandatory.
Ligand 1,10-Phen >80% Yield Forms stable active catalytic species.

References

  • Roxadustat Synthesis Intermediates: Patents describing the coupling of 2-chloronicotin

    • Source:

  • Ullmann Coupling Optimization: General guides on ligand selection for Cu-catalyzed ether form

    • Source: (General Reference)

  • 2-Chloronicotinic Acid Reactivity: Analysis of the electronic deactiv

    • Source:

  • Decarboxylation Mechanisms: Study on the thermal stability of pyridine carboxylic acids.

    • Source:

Technical Support Center: Removing Unreacted 8-Hydroxyquinoline (8-HQ)

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Process Chemists, and Drug Development Scientists. Subject: Purification strategies for reaction mixtures containing 8-Hydroxyquinoline (Oxine).

Core Technical Directive

Removing unreacted 8-hydroxyquinoline (8-HQ) requires exploiting its amphoteric nature .[1] Unlike simple organic impurities, 8-HQ possesses both a basic pyridine nitrogen (


) and an acidic phenolic hydroxyl group (

).[1]

Efficient removal is not achieved by simple solvent washing but by pH-switchable liquid-liquid extraction (LLE) .[1] By shifting the aqueous pH below 3 or above 11, you force the neutral, organic-soluble 8-HQ into a water-soluble ionic state (cationic or anionic, respectively), partitioning it away from your target molecule.[1]

Decision Matrix: Purification Strategy

Before selecting a protocol, determine the chemical stability of your target product. Use the flow diagram below to select the optimal removal method.

purification_strategy Start Start: Reaction Mixture contains 8-HQ ProductType Identify Target Product Functional Groups Start->ProductType IsAcidBase Is Product Acidic or Basic? ProductType->IsAcidBase NeutralProduct Neutral Product (No ionizable groups) IsAcidBase->NeutralProduct None AcidicProduct Acidic Product (e.g., Carboxylic Acid, Phenol) IsAcidBase->AcidicProduct Acidic BasicProduct Basic Product (e.g., Amine, Pyridine) IsAcidBase->BasicProduct Basic ProtocolA Protocol A: Acid Wash (Protonate 8-HQ to Cation) NeutralProduct->ProtocolA Preferred (High Efficiency) ProtocolB Protocol B: Base Wash (Deprotonate 8-HQ to Anion) NeutralProduct->ProtocolB Alternative ProtocolC Protocol C: Sublimation (For Thermal Stable Solids) NeutralProduct->ProtocolC If High Purity Solid Required AcidicProduct->ProtocolA Mandatory (Product stays in Org) BasicProduct->ProtocolB Mandatory (Product stays in Org)

Figure 1: Decision matrix for selecting the appropriate 8-HQ removal protocol based on product chemistry.

Experimental Protocols
Protocol A: Acidic Extraction (The "Cation" Shift)

Best for: Neutral or Acidic Target Products.

Mechanism: At pH < 3, the pyridine nitrogen of 8-HQ is protonated (


), forming the water-soluble 8-hydroxyquinolinium cation.[1]
  • Dilution: Dilute the reaction mixture with a non-polar organic solvent (e.g., Dichloromethane, Ethyl Acetate, or Diethyl Ether).

    • Note: Avoid benzene if possible due to toxicity and emulsion risks.

  • First Wash: Wash the organic layer with 2M HCl (3 x volume).[1]

    • Observation: The aqueous layer may turn yellow/orange due to the protonated 8-HQ species.

  • Verification: Check the pH of the aqueous layer.[2] It must remain < 2. If the pH rises, 8-HQ may revert to its neutral, organic-soluble form.[1] Add more acid if necessary.[1]

  • Final Wash: Wash the organic layer with Brine (Saturated NaCl) to remove residual acid and dry over anhydrous

    
    .
    
Protocol B: Basic Extraction (The "Anion" Shift)

Best for: Basic Target Products (e.g., Amines).

Mechanism: At pH > 11, the phenolic hydroxyl group is deprotonated (


), forming the water-soluble 8-hydroxyquinolinate anion.[1]
  • Dilution: Dilute the reaction mixture with a non-polar organic solvent.

  • First Wash: Wash the organic layer with 2M NaOH or 10% KOH (3 x volume).[1]

    • Critical: Ensure the pH of the aqueous phase is > 11. The phenolic

      
       is high; weak bases like bicarbonate are ineffective .
      
  • Color Indicator: The aqueous layer often turns a bright yellow/green (characteristic of the oxinate anion).

  • Final Wash: Wash with water, then Brine, and dry over

    
    .
    
Protocol C: Sublimation (Green Purification)

Best for: Recovering pure 8-HQ or purifying thermally stable solid products.[1]

Mechanism: 8-HQ is volatile and sublimes at moderate temperatures under vacuum, leaving behind non-volatile impurities or products.[1]

  • Setup: Place the crude solid in a sublimation apparatus (cold finger).

  • Conditions: Apply high vacuum (

    
     mmHg) and heat the bottom flask to 80–100°C .
    
    • Note: 8-HQ melts at ~76°C; rigorous temperature control prevents melting the crude bulk before sublimation occurs.[1]

  • Collection: Pure 8-HQ crystals (white needles) will form on the cold finger.[1]

Technical Data & Solubility Profile

Use the table below to predict 8-HQ behavior in your specific solvent system.

ParameterValueImplications for Workup
Molecular Weight 145.16 g/mol Low MW facilitates sublimation.[1]

(Pyridinium)
~5.0Protonates in dilute acids (HCl,

).[1] Becomes water-soluble.[1][3]

(Phenolic)
~9.9Deprotonates in strong bases (NaOH).[1] Becomes water-soluble.[1][3]
LogP (Octanol/Water) ~2.0Lipophilic at neutral pH.[1] Will stay in organic layer if pH is 6–8.[1]
Melting Point 76°CAvoid rotary evaporation baths >60°C if product is volatile.[1]
Chelation Bidentate (

)
Forms insoluble precipitates with

at neutral pH.[1]
Troubleshooting & FAQs
Q1: I performed an acid wash, but 8-HQ is still present in my organic layer (visible by TLC). Why?

Diagnosis: The aqueous phase likely wasn't acidic enough, or you created a "buffering" effect.

  • Root Cause: The pyridine nitrogen

    
     is ~5.[4]0. If your acid wash only drops the pH to ~4 or 5, a significant portion of 8-HQ remains neutral (and organic soluble).[1]
    
  • Solution: Use a stronger acid concentration (e.g., 2M HCl instead of 0.1M) to drive the equilibrium completely to the cationic form. Ensure the aqueous output pH is < 2 .

Q2: I see a colored precipitate forming at the interface during extraction. What is it?

Diagnosis: Metal Chelation.[1][4][5][6][7]

  • Root Cause: 8-HQ is a potent chelator.[1][4][6][7][8][9][10] If your reaction used metal catalysts (Cu, Zn, Fe) or if your water source has trace metals, 8-HQ will form neutral, water-insoluble complexes (e.g.,

    
    ) that precipitate at the interface.[1]
    
  • Solution:

    • Filter: Filter the biphasic mixture through Celite to remove the solid complex.

    • Acidify: Strong acid (Protocol A) usually dissociates the metal complex, releasing the metal ion into the water and protonating the 8-HQ (also driving it into the water).

Q3: My product is an amine. Can I use the Acid Wash (Protocol A)?

Diagnosis: NO.

  • Reasoning: Your amine product will also protonate at low pH and partition into the aqueous layer along with the 8-HQ. You will lose your product.[1]

  • Solution: Use Protocol B (Base Wash) .[1] Your amine will remain neutral (organic soluble) at pH 12, while 8-HQ becomes an anion (water soluble).[1]

Q4: I am trying to be "Green." Is there a solvent-free method?

Diagnosis: Yes, Sublimation.[1]

  • Insight: Recrystallization often requires significant solvent volumes (ethanol/water).[1] Sublimation (Protocol C) generates zero solvent waste and yields high-purity 8-HQ, which can be reused.[1] This is ideal if 8-HQ is your desired product or a valuable recovered reagent.[1]

Q5: The 8-HQ is streaking on my silica column. How do I fix this?

Diagnosis: Interaction with Silica Metals.[1]

  • Root Cause: Commercial silica gel often contains trace metal impurities (

    
    ).[1] 8-HQ chelates these metals, causing broad, tailing spots.[1]
    
  • Solution: Pre-wash the silica column with an eluent containing 1% Triethylamine (to deactivate acidic sites) or use "Acidic Alumina" stationary phase if compatible with your product. However, it is highly recommended to remove 8-HQ via Extraction (Protocols A/B) before attempting chromatography.[1]

References
  • Solubility and Physical Properties

    • Solubility of Quinolin-8-ol (8-Hydroxyquinoline).[1][5][6] Solubility of Things.[1][3][4][5][11] Available at: [Link][1]

  • pKa and Species Distribution

    • Nagy, S., et al. (2022).[1] Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases. ACS Publications.[1] Available at: [Link][1]

  • Synthesis and Purification (Sublimation vs Recrystallization)
  • Metal Chelation and Workup

    • Cipurković, A., et al. (2021).[1][7] Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity.[1][7] Open Journal of Applied Sciences.[7] Available at: [Link][1]

Sources

optimizing SNAr reaction conditions for 2-chloronicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing SNAr Reaction Conditions for 2-Chloronicotinic Acid Derivatives Content Type: Technical Support Center Guide Audience: Researchers, Process Chemists, and Drug Discovery Scientists

Introduction: The Scaffold & The Challenge

2-Chloronicotinic acid (2-CNA) and its esters are critical building blocks in medicinal chemistry, serving as precursors for non-steroidal anti-inflammatory drugs (NSAIDs) like Clonixin , Niflumic acid , and various kinase inhibitors.

While the 2-position is activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the pyridine nitrogen and the ortho-carbonyl group, these reactions are rarely "mix-and-stir." Issues such as zwitterion formation , competing hydrolysis , and solubility mismatches frequently stall yields. This guide addresses these specific failure modes.

Module 1: Substrate Selection & Reactivity

Q: Should I run the SNAr on the free acid or the ester?

Recommendation: Use the ester (e.g., ethyl 2-chloronicotinate) for kinetic efficiency and ease of workup, unless you are strictly limited to aqueous "green" conditions.

  • The "Free Acid" Problem:

    • Deactivation: In basic conditions (required for SNAr), the carboxylic acid deprotonates (

      
      ). The resulting carboxylate anion (
      
      
      
      ) is electron-donating by induction/resonance relative to the neutral acid, slightly deactivating the ring toward nucleophilic attack.
    • Coulombic Repulsion: If your nucleophile is anionic (e.g., an alkoxide or thiol), it faces electrostatic repulsion from the carboxylate anion.

    • Solubility: The salt forms are often insoluble in standard organic solvents (THF, DCM), forcing the use of high-boiling polar solvents (DMSO, DMF) or water.

  • The "Ester" Advantage:

    • The ester group (

      
      ) remains electron-withdrawing, maximizing electrophilicity at C2.
      
    • The product is uncharged, allowing for standard aqueous extraction and silica chromatography.

Q: My reaction is sluggish. How can I accelerate the kinetics without raising the temperature?

Root Cause: The chloride leaving group is sometimes insufficient for sterically hindered amines or electron-rich aniline nucleophiles.

Troubleshooting Protocol:

  • Leaving Group Switch (Halex Reaction): Convert the 2-chloro substrate to the 2-fluoro analog using KF/18-crown-6 in sulfolane or DMSO. The C-F bond is stronger, but the high electronegativity of fluorine stabilizes the rate-determining transition state (Meisenheimer complex) significantly better than chlorine.

  • Lewis Acid Catalysis: If you cannot change the substrate, add 10-20 mol% of

    
     or 
    
    
    
    . While SNAr is typically metal-free, coordination of the metal to the pyridine nitrogen or the carbonyl oxygen pulls electron density, lowering the LUMO energy.

Module 2: Solvent & Base Optimization

Q: I see a new spot on TLC that doesn't move (baseline). Is it my product?

Diagnosis: It is likely the 2-hydroxynicotinic acid (hydrolysis byproduct) or the zwitterionic product .

  • The Hydrolysis Trap: If you use hygroscopic solvents (wet DMF/DMSO) and hydroxide bases (NaOH/KOH), the hydroxide ion competes with your amine nucleophile. Since

    
     is a harder, smaller nucleophile, it attacks C2 efficiently, displacing chloride to form the pyridone/hydroxy-acid.
    
  • Solution:

    • Switch to anhydrous solvents (DMF, NMP).

    • Use non-nucleophilic organic bases (DIPEA,

      
      ) or mild inorganic carbonates (
      
      
      
      ,
      
      
      ). Avoid strong hydroxide bases unless the nucleophile is in vast excess.
Q: Which solvent system maximizes conversion?

Refer to the polarity-solubility matrix below.

SolventSuitabilityNotes
DMF / DMSO High Excellent for SNAr; stabilizes the polar transition state. Hard to remove; high boiling point.
Water Medium "Green" chemistry. Requires the substrate to be water-soluble (salt form). High temp needed. Good for free acid substrates.
Ethanol / n-BuOH Medium Good for amine nucleophiles. Risk of transesterification if using an ester substrate.
THF / Dioxane Low Often too non-polar to stabilize the Meisenheimer complex effectively; reaction rates will be slow.

Module 3: Mechanism & Visualization

The reaction proceeds via an Addition-Elimination mechanism.[1][2][3][4] The rate-determining step is usually the formation of the Meisenheimer complex.

SNAr_Mechanism cluster_factors Critical Factors Substrate 2-Chloronicotinic Derivative TS Meisenheimer Complex (Transition State) Substrate->TS  Attack at C2 (Rate Limiting) Nu Nucleophile (H-Nu) Nu->TS Product 2-Substituted Nicotinic Derivative TS->Product  Elimination of Cl- Byproduct HCl / Salt TS->Byproduct EWG EWG at C3 (Stabilizes TS) LG Leaving Group (F >> Cl > Br)

Caption: The SNAr pathway. The electron-withdrawing group (EWG) at C3 is crucial for stabilizing the negative charge in the Meisenheimer complex.

Module 4: Workup & Isolation (The Zwitterion Guide)

Q: I used the free acid, and now I can't extract the product from the aqueous layer.

Issue: 2-Aminonicotinic acids are amphoteric.

  • Acidic pH (< 2): Pyridine N is protonated (

    
    ). Soluble in water.
    
  • Basic pH (> 8): Carboxylic acid is deprotonated (

    
    ). Soluble in water.
    
  • Isoelectric Point (pI): The zwitterion (

    
    ) forms around pH 3.5–4.5. This is often the point of minimum solubility.
    

Correct Workup Protocol (Isoelectric Precipitation):

  • Dilute the reaction mixture with water.

  • If basic, acidify slowly with 1M HCl.

  • Monitor pH carefully. As you approach pH 3–4 , the product should precipitate out of solution.

  • Filter the solid. Do not extract with DCM/EtOAc at this stage, as the zwitterion partitions poorly into organic solvents.

Experimental Protocols

Method A: Standard Coupling (Ester Substrate)

Best for: Synthesis of intermediates, lipophilic amines.

  • Dissolve 1.0 equiv of ethyl 2-chloronicotinate in anhydrous DMF (0.5 M).

  • Add 1.2 equiv of amine nucleophile.

  • Add 2.0 equiv of DIPEA (Diisopropylethylamine).

  • Heat to 80°C for 4–6 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

    
    .
    
  • Purification: Flash chromatography.

Method B: "Green" Coupling (Acid Substrate)

Best for: Scale-up, water-soluble amines.

  • Suspend 1.0 equiv of 2-chloronicotinic acid in water (1.0 M).

  • Add 2.5 equiv of amine (excess acts as base) OR 1.1 equiv amine + 2.0 equiv

    
    .
    
  • Reflux (100°C) for 12–24 hours. (Microwave: 140°C for 30 min).

  • Workup: Cool to RT. Acidify carefully to pH 3–4 using conc. HCl.

  • Isolate: Collect the precipitate by filtration. Wash with cold water and diethyl ether.

Troubleshooting Decision Tree

Troubleshooting Start Reaction Analysis CheckTLC Check TLC/LCMS Start->CheckTLC NoRxn Starting Material Intact CheckTLC->NoRxn  No Conversion Hydrolysis Product Mass = SM - Cl + OH CheckTLC->Hydrolysis  Wrong Mass Messy Baseline Streaking (Zwitterion?) CheckTLC->Messy  Streaking Heat Increase Temp or Switch to DMSO NoRxn->Heat DrySolvent Use Anhydrous Solvent Check Base Moisture Hydrolysis->DrySolvent Isoelectric Adjust pH to 3-4 for Precipitation Messy->Isoelectric

Caption: Logic flow for diagnosing common SNAr failures in nicotinic acid derivatives.

References

  • Mechanism & Kinetics

    • Nucleophilic Aromatic Substitution (SNAr) Reaction Scope & Limitations. (2020). Chem Help ASAP.

    • Nucleophilic Aromatic Substitution Mechanism.[3][5][6] Wikipedia. Link

  • Synthetic Applications & Protocols

    • Zhao, B., et al. (2019).[7] "Synthesis of 2-Chloronicotinic Acid Derivatives." ResearchGate. Link

    • Synthesis of some 2-aminonicotinic acid derivatives.[7][8] (1976). PubMed. Link

  • Crystallography & Zwitterions

    • Zwitterion formation and subsequent carboxylate–pyridinium NH synthon generation.[9] (2013). CrystEngComm. Link

    • 2-Aminonicotinic acid: Crystal Structure.[8] (2010). PubMed. Link

Sources

Technical Support Center: Stability & Handling of 2-(Quinolin-8-yloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Case ID: T-2QNA-DEC-001 Subject: Prevention of Thermal Decarboxylation in Heteroaromatic Ethers Status: Active Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Core Issue

The Problem: Users frequently report yield loss and byproduct formation (specifically 2-(quinolin-8-yloxy)pyridine) when heating 2-(quinolin-8-yloxy)nicotinic acid .

The Root Cause: This molecule belongs to a class of electron-deficient heteroaromatic carboxylic acids . The carboxylic acid at the 3-position of the pyridine ring is susceptible to thermal decarboxylation. This reaction is catalyzed by:

  • Protonation of the pyridine nitrogen (forming a zwitterionic intermediate).

  • Electron-withdrawing effects of the 2-(quinolin-8-yloxy) substituent, which weakens the

    
     bond.
    
  • High thermal energy in protic media.

The Solution Strategy: The most effective stabilization method is the "Salt Strategy." The carboxylate anion (salt form) is significantly more thermally stable than the free acid. Decarboxylation kinetics are drastically reduced when the pH is maintained above the isoelectric point (pI) of the molecule.

Mechanistic Insight (The "Why")

To prevent the reaction, you must understand the pathway. Decarboxylation of nicotinic acid derivatives typically proceeds via a Hammick-type mechanism , involving a zwitterionic intermediate.

Decarboxylation Pathway Diagram

DecarboxylationMechanism cluster_prevention Prevention Zone FreeAcid Free Acid Form (Stable at RT) Zwitterion Zwitterionic Intermediate (N-Protonated / COO-) FreeAcid->Zwitterion Heat + H+ Transfer TS Transition State (Cyclic/Stabilized) Zwitterion->TS Rate Limiting Step Product Decarboxylated Product + CO2 TS->Product Irreversible Loss

Caption: The thermal decarboxylation pathway requires the formation of a zwitterion. Preventing N-protonation stops the cascade.

Key Takeaway: The reaction rate (


) is pH-dependent.[1][2]
  • pH < 4 (Acidic): High risk. The pyridine ring is protonated, pulling electron density and facilitating

    
     loss.
    
  • pH > 8 (Basic): Low risk. The molecule exists as a carboxylate anion. The negative charge resonance stabilizes the molecule, and the lack of a proton on the ring nitrogen prevents the necessary electron push.

Troubleshooting Guide & Protocols

Critical Control Points (CCP)
ParameterRisk Zone (Avoid)Safe Zone (Target)Scientific Rationale
pH pH < 4.0pH > 9.0Basic conditions prevent N-protonation, blocking the zwitterion pathway.
Temperature > 100°C (in acid/neutral)< 50°C (during acidification)Activation energy for decarboxylation is lowered by the 2-ether substituent.
Solvent High-boiling acidic solvents (e.g., Acetic Acid)Water/Alcohol mixtures (Basic)Protic solvents can stabilize the transition state; keep them basic.
Workup Hot AcidificationCold Acidification (0-5°C)Heat + Acid = Rapid Decarboxylation. Never heat after acidifying.
Optimized Protocol: Safe Hydrolysis & Isolation

Use this protocol if you are synthesizing the acid from an ester precursor.

Step 1: Saponification (The Safe Zone)

  • Dissolve the ester precursor in THF/Water (1:1) or MeOH/Water .

  • Add 2.5 equivalents of LiOH or NaOH .

  • Heat to reflux (60-70°C).

    • Note: Heating is safe here because the molecule is in the carboxylate salt form .

  • Monitor by TLC/HPLC until the ester is consumed.

Step 2: Controlled Acidification (The Danger Zone) This is where 90% of users fail.

  • Cool the reaction mixture to 0–5°C (Ice bath).

  • Slowly add 1N HCl dropwise with vigorous stirring.

  • Stop acidification exactly at pH 3–4.

    • Do not overshoot to pH 1. Highly acidic conditions accelerate decomposition even at room temperature.

  • If the product precipitates, filter immediately while cold .

  • If extraction is required, extract immediately into EtOAc, wash with brine, and evaporate at < 40°C .

Experimental Workflow Diagram

SafeProtocol Start Start: Ester Precursor Saponification Saponification (NaOH/LiOH, 60°C) *Safe: Salt Form* Start->Saponification Cooling CRITICAL: Cool to 0°C Saponification->Cooling Complete Conversion Acidification Acidify to pH 3-4 (Dropwise HCl) Cooling->Acidification Filtration Filtration / Extraction (Keep Cold < 10°C) Acidification->Filtration Precipitate Forms Drying Vacuum Dry (< 40°C) Filtration->Drying

Caption: Workflow emphasizing the critical cooling step prior to acidification to prevent thermal degradation.

Frequently Asked Questions (FAQs)

Q1: Can I recrystallize the acid from boiling water or acetic acid? A: No. Boiling water (neutral/slightly acidic pH) or acetic acid will promote decarboxylation.

  • Alternative: Recrystallize from a mixture of EtOH/Water but ensure you dissolve the solid at the lowest possible temperature, or use an Anti-solvent precipitation method (dissolve in minimal polar solvent at RT, add non-polar anti-solvent).

Q2: I see a new spot on TLC just sitting on the bench. Is it light sensitive? A: While quinolines can be light-sensitive, the "new spot" is likely the decarboxylated byproduct (2-(quinolin-8-yloxy)pyridine) if the sample was left in solution, particularly in an acidic HPLC solvent.

  • Fix: Store the solid dry at -20°C. Avoid leaving it dissolved in DMSO or acidic methanol for long periods.

Q3: Why does the 2-position substituent matter? A: The quinolin-8-yloxy group is electron-withdrawing (inductive effect) and bulky. This destabilizes the


 bond more than in unsubstituted nicotinic acid. The "ortho-effect" can also twist the carboxylate out of planarity, reducing conjugation and making the C-C bond easier to break [1].

Q4: Can I use a metal catalyst for coupling without protecting the acid? A: It is risky. Many transition metals (Cu, Pd) can coordinate to the nitrogen and carboxylate, effectively catalyzing decarboxylation (a known method for decarboxylative cross-coupling) [2]. Always use the ester form for coupling reactions, then hydrolyze at the very end.

References

  • Dunn, A. D., & Norrie, R. (1989). Decarboxylation of 2-substituted nicotinic acids. Journal of Heterocyclic Chemistry. (Discusses the kinetic instability of 2-substituted pyridine carboxylic acids).
  • Goossen, L. J., et al. (2006). Pd-catalyzed synthesis of biaryls via decarboxylative coupling. Science, 313(5787), 662-664. Link (Demonstrates how metals catalyze this exact decarboxylation process).

  • Li, Y., & Gao, W. (2013).[3] Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. Journal of Heterocyclic Chemistry. Link (Provides analogous synthesis conditions for quinoline-ether-acids).

  • Brown, B. R. (1951). The mechanism of thermal decarboxylation. Quarterly Reviews, Chemical Society, 5, 131-146. Link (Foundational text on the zwitterionic mechanism).

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for specific chemical hazards.

Sources

Technical Support Center: Purification of 2-(quinolin-8-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecule Analysis

Compound: 2-(quinolin-8-yloxy)nicotinic acid CAS: 1010909-17-7 Chemical Class: Pyridine carboxylic acid ether / Bi-heterocyclic ether.

Chromatographic Challenge: This molecule presents a "perfect storm" for standard silica gel chromatography. It contains:

  • A Carboxylic Acid (

    
    ):  Interacts strongly with acidic silanols, causing severe tailing.
    
  • Two Basic Nitrogens (Quinoline & Pyridine,

    
    ):  susceptible to protonation by silanols, leading to irreversible adsorption or broad peaks.
    
  • Zwitterionic Character: In neutral solvents, the molecule may exist in an internal salt form, drastically reducing solubility in Dichloromethane (DCM) and causing precipitation on the column.

This guide provides a self-validating protocol to overcome these specific issues.

Troubleshooting Guide (Q&A Format)

Ticket #1: "My compound streaks from the baseline to the solvent front. No separation."

Diagnosis: This is the classic "carboxylic acid tailing" effect. The acidic protons on the silica surface are exchanging with your carboxylic acid and hydrogen-bonding with the basic nitrogens.

The Fix: Acidic Mobile Phase Modification You must suppress the ionization of the carboxylic acid to keep it in its neutral, less polar form.

  • Protocol: Add 1% Glacial Acetic Acid (AcOH) or 0.5% Formic Acid to both your non-polar (DCM) and polar (Methanol) solvent reservoirs.

  • Recommended Solvent System:

    • Solvent A: Dichloromethane (DCM) + 1% AcOH

    • Solvent B: Methanol (MeOH) + 1% AcOH

    • Gradient: 0% B

      
       10% B over 10 Column Volumes (CV).
      

Expert Insight: Do not use Triethylamine (TEA). While TEA suppresses silanols, it will deprotonate your carboxylic acid (


), making it highly polar and likely to stick permanently to the silica or elute only with high methanol concentrations.
Ticket #2: "The crude mixture won't dissolve in DCM. Can I load it in DMSO?"

Diagnosis: 2-(quinolin-8-yloxy)nicotinic acid has poor solubility in non-polar solvents due to its rigid, polar aromatic structure. Loading in DMSO or DMF is dangerous; these "strong" solvents will wash through the column, carrying your product with the solvent front (the "solvent effect") and destroying resolution.

The Fix: Dry Loading (Solid Load) Eliminate the dissolution solvent variable entirely.

Protocol:

  • Dissolve the crude mixture in a minimal amount of MeOH/DCM (1:1) or pure DMSO (if necessary).

  • Add Celite 545 or Silica Gel (ratio: 2g solid support per 1g crude).

  • Evaporate the solvent under reduced pressure (Rotavap). Note: If using DMSO, you may need high vacuum or a freeze-dryer, or simply use the "precipitation load" method.

  • Result: You should have a free-flowing powder.

  • Load this powder into a solid load cartridge or pour it on top of the packed column.

Ticket #3: "I am co-eluting with a yellow impurity (likely 8-hydroxyquinoline)."

Diagnosis: The synthesis likely involves an


 coupling of 8-hydroxyquinoline with 2-chloronicotinic acid. 8-hydroxyquinoline (starting material) is a phenolic chelator that is less polar than your product but can trail due to hydrogen bonding.

The Fix: Step-Gradient Optimization Because 8-hydroxyquinoline is less polar (it lacks the carboxylic acid), you can wash it off before eluting your product.

Protocol:

  • Equilibration: DCM + 1% AcOH.

  • Impurity Wash: Hold at 1-2% MeOH in DCM (+1% AcOH) for 3-5 CVs. The yellow 8-hydroxyquinoline should elute here (

    
    ).
    
  • Product Elution: Ramp quickly to 5-8% MeOH in DCM (+1% AcOH). Your product will elute as a white/off-white band (

    
    ).
    

Critical Data & Parameters

Physicochemical Properties & Chromatography Metrics
ParameterValue / DescriptionImpact on Purification
Mobile Phase Modifier 1% Acetic Acid (Required)Prevents streaking; keeps -COOH protonated.
Stationary Phase Silica Gel (40-63

)
Standard. Use C18 if purity <95% after silica.
Loading Capacity 1% - 3% (w/w)Lower than usual due to poor solubility.
Detection (UV) 254 nm (Aromatic) & 300-320 nm Quinoline and Pyridine rings absorb strongly.

(DCM:MeOH 9:1)
~0.05 (No Acid)

0.25 (With Acid)
Acid modifier is crucial for migration.

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision process for purifying this specific scaffold.

PurificationLogic Start Crude 2-(quinolin-8-yloxy)nicotinic acid SolubilityCheck Check Solubility in DCM Start->SolubilityCheck Soluble Soluble SolubilityCheck->Soluble Yes Insoluble Insoluble/Precipitates SolubilityCheck->Insoluble No LiquidLoad Liquid Load (DCM + 1% AcOH) Soluble->LiquidLoad SolidLoad Solid Load (Celite/Silica) Insoluble->SolidLoad RunColumn Run Flash Column DCM:MeOH (0-10%) + 1% AcOH LiquidLoad->RunColumn SolidLoad->RunColumn ResultCheck Check Separation RunColumn->ResultCheck Success Pure Product (Crystallize from MeOH/Ether) ResultCheck->Success Tailing Streaking/Tailing ResultCheck->Tailing Coelution Co-elution with 8-HQ ResultCheck->Coelution FixTailing Increase AcOH to 2% OR Switch to C18 Reverse Phase Tailing->FixTailing FixCoelution Hold Gradient at 2% MeOH to wash impurity Coelution->FixCoelution

Caption: Decision tree for optimizing purification based on solubility and chromatographic behavior.

Advanced Option: Reverse Phase (C18)

If normal phase silica fails to remove the "tar" or colored impurities often associated with quinoline chemistry, switch to Reverse Phase.

  • Column: C18 (ODS) Flash Cartridge.

  • Solvent A: Water + 0.1% Formic Acid.

  • Solvent B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 60% B.

  • Why it works: The polar carboxylic acid makes the molecule elute earlier in RP, while the hydrophobic tars and 8-hydroxyquinoline (less polar) are retained longer or separated by the hydrophobic interaction mechanism.

References

  • Biotage. "Strategies for the Purification of Ionizable Compounds." Biotage Knowledge Base. Available at: [Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923–2925.
  • Teledyne ISCO. "Purification of Heterocyclic Compounds." Teledyne ISCO Application Notes. Available at: [Link]

  • PubChem. "2-(quinolin-8-yloxy)nicotinic acid (Compound)." National Library of Medicine. Available at: [Link]

Technical Support Center: Troubleshooting HPLC Peak Tailing for Pyridine Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting HPLC Peak Tailing for Pyridine Carboxylic Acids (Picolinic, Nicotinic, Isonicotinic) Role: Senior Application Scientist Audience: Researchers, Analytical Chemists, Drug Development Professionals

Executive Summary: The "Dual-Threat" Analyte

Pyridine carboxylic acids (PCAs) represent a unique chromatographic challenge due to their zwitterionic nature and metal-chelating capability . Unlike simple organic acids, PCAs possess both a basic pyridine nitrogen and an acidic carboxyl group.[1] This duality leads to two primary failure modes in HPLC:

  • Silanol Interaction: The protonated pyridine nitrogen (

    
    ) engages in secondary cation-exchange interactions with residual silanols (
    
    
    
    ) on the stationary phase.
  • Metal Chelation: Isomers like picolinic acid (2-pyridinecarboxylic acid) are potent bidentate chelators, binding to trace iron or titanium in the LC flow path or column frits.

This guide moves beyond generic advice, providing a mechanistic troubleshooting framework to isolate and eliminate tailing.

Diagnostic & Optimization Guide (Q&A)

Category 1: Mobile Phase & pH Strategy

Q: I have set my mobile phase pH to 3.0, but I still see significant tailing. Why isn't this low enough?

A: While pH 3.0 suppresses the ionization of carboxylic acids (


), it is often insufficient to fully suppress the ionization of residual silanols on older or Type-A silica columns. Furthermore, at pH 3.0, the pyridine nitrogen is fully protonated (positively charged), making it a "magnet" for any available ionized silanols.
  • The Fix: You must suppress the mechanism of interaction, not just the pH.

    • Option A (Ionic Strength): Increase buffer concentration to 25–50 mM. High ionic strength masks the electrostatic attraction between the analyte and silanols.

    • Option B (Silanol Blocker): Add a competing base. Triethylamine (TEA) at 5–10 mM is the gold standard. It binds to silanol sites more aggressively than your analyte, effectively "capping" the column in situ.

    • Option C (The "Super-Low" pH): If column stability permits (e.g., Sterically Protected C18), lower the pH to < 2.0. At this acidity, silanol ionization (

      
      ) is virtually eliminated.
      

Q: Can I use ion-pairing reagents to fix the peak shape?

A: Yes, but proceed with caution. Anionic ion-pairing reagents (e.g., Hexanesulfonic acid) can form neutral complexes with the protonated pyridine ring, improving retention and symmetry. However, this often results in slow equilibration times and makes the column dedicated to that specific method (difficult to wash off). HILIC (Hydrophilic Interaction Liquid Chromatography) is often a superior alternative to ion-pairing for these polar compounds, as it retains them via a water layer mechanism rather than hydrophobic partition, naturally reducing silanol impact.

Category 2: The "Chelation" Factor (Specific to Picolinic Acid)

Q: My nicotinic acid peak is symmetrical, but picolinic acid in the same run tails severely. Why?

A: This is the classic signature of metal chelation . Picolinic acid has the carboxylic acid group at the 2-position, adjacent to the nitrogen. This geometry allows it to form a stable 5-membered ring complex with trace metal ions (Fe, Ti, Ni) leached from stainless steel frits or tubing. Nicotinic (3-) and Isonicotinic (4-) acids cannot form this stable bidentate complex.

  • The Diagnostic Test: Add 0.5 mM EDTA (Ethylenediaminetetraacetic acid) to your mobile phase.

  • The Result: If the peak sharpens instantly, your issue is metal interaction, not silanol activity.

  • Long-Term Fix: Switch to a "Metal-Free" or PEEK-lined column hardware and replace stainless steel capillaries with PEEK.

Category 3: Stationary Phase Selection

Q: Is a standard C18 column actually the wrong tool for this job?

A: Often, yes. Standard C18 columns rely on hydrophobic retention, which PCAs lack. This forces users to use highly aqueous mobile phases (prone to "phase collapse") or ion-pairing.

  • Better Alternatives:

    • Polar-Embedded C18: These phases have a polar group (amide, carbamate) near the silica surface that shields silanols and provides alternate selectivity.

    • PFP (Pentafluorophenyl): Offers unique selectivity for aromatic isomers through

      
       interactions and hydrogen bonding.
      
    • Mixed-Mode Columns: Columns with both alkyl chains and cation-exchange groups (e.g., Primesep) allow you to tune retention via buffer pH and concentration, turning the "silanol problem" into a controlled retention mechanism.

Experimental Protocols

Protocol A: The "Silanol vs. Metal" Differential Diagnosis

Use this workflow to identify the root cause of tailing before buying a new column.

  • Baseline Run: Run standard method (e.g., C18, Phosphate Buffer pH 3.0). Record Tailing Factor (

    
    ).
    
  • The "Blocker" Test: Add 10 mM Triethylamine (TEA) to the mobile phase. Adjust pH back to 3.0.

    • If

      
       improves significantly: The cause is Silanol Activity .
      
    • If

      
       remains poor: Proceed to step 3.
      
  • The "Chelator" Test: Flush system. Prepare mobile phase with 0.5 mM Na₂EDTA .

    • If

      
       improves (specifically for picolinic acid): The cause is Metal Interaction .
      
  • The "Overload" Check: Dilute sample by 10x.

    • If

      
       improves: The cause is Mass Overload  (Saturation of Langmuir isotherms).
      
Protocol B: Mobile Phase Optimization for PCAs

Standard starting conditions for robust separation.

  • Column: Polar-Embedded C18 or PFP (3 µm or 5 µm).

  • Mobile Phase A: 20 mM Ammonium Formate (pH 3.0) + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile.[2][3]

  • Gradient: 0% B to 10% B (Keep organic low to retain polar PCAs).

  • Flow Rate: 1.0 mL/min (for 4.6 mm ID).

  • Temperature: 30°C.

Data Summary & Reference Tables

Table 1: Physicochemical Properties of Pyridine Carboxylic Acids
CompoundCommon NamePositionpKa1 (COOH)pKa2 (NH)Primary Tailing Risk
2-Pyridinecarboxylic acid Picolinic AcidOrtho (2-)~1.0~5.4Metal Chelation + Silanols
3-Pyridinecarboxylic acid Nicotinic Acid (Niacin)Meta (3-)~2.0~4.8Silanol Interaction
4-Pyridinecarboxylic acid Isonicotinic AcidPara (4-)~1.8~4.9Silanol Interaction

*Note: pKa values are approximate and dependent on ionic strength and temperature.

Table 2: Troubleshooting Matrix
SymptomProbable CauseCorrective Action
Tailing on all peaks Secondary Silanol InteractionAdd 5 mM TEA; Increase Buffer Molarity (>25 mM); Use "Base-Deactivated" Column.
Tailing only on Picolinic Acid Metal ChelationAdd EDTA to MP; Passivate LC system; Use PEEK hardware.
Split Peaks Wrong pH (Partial Ionization)Move pH +/- 2 units away from pKa (Aim for pH < 2.0 or pH > 6.0 if column permits).
Broad, Fronting Peaks Column Dewetting / Phase CollapseUse a column compatible with 100% aqueous conditions (AQ-type).

Visual Troubleshooting Logic

Figure 1: The PCA Tailing Diagnostic Tree

TroubleshootingTree Start Start: Peak Tailing Observed CheckAnalyte Is the tailing specific to Picolinic Acid? Start->CheckAnalyte MetalCheck Suspect Metal Chelation CheckAnalyte->MetalCheck Yes SilanolCheck Suspect Silanol Interaction CheckAnalyte->SilanolCheck No (All PCAs tail) ActionEDTA Action: Add 0.5mM EDTA to Mobile Phase MetalCheck->ActionEDTA ActionTEA Action: Add 10mM TEA or Increase Ionic Strength SilanolCheck->ActionTEA ResultSolved1 Peak Sharpens? YES -> Install PEEK parts ActionEDTA->ResultSolved1 ResultSolved2 Peak Sharpens? YES -> Method Validated ActionTEA->ResultSolved2 Fail1 No Improvement? Check pH vs pKa ResultSolved1->Fail1 No ResultSolved2->Fail1 No

Caption: Decision tree for isolating the root cause of peak tailing in Pyridine Carboxylic Acids (PCAs).

Figure 2: Mechanism of Interaction

Mechanism Silica Silica Surface (Si-O-) Analyte Pyridine Ring (NH+) Analyte->Silica Electrostatic Attraction (Tailing Cause #1) Metal Trace Metal (Fe2+/Ti4+) Picolinic Picolinic Acid (N + COO-) Picolinic->Metal Bidentate Chelation (Tailing Cause #2)

Caption: Visualizing the two distinct mechanisms causing tailing: Cation Exchange (Red) and Chelation (Grey).

References

  • McCalley, D. V. "Study of the selectivity, retention mechanisms and performance of alternative silica-based stationary phases for the separation of basic compounds in high-performance liquid chromatography." Journal of Chromatography A, 2010. [Link]

  • SIELC Technologies. "HPLC Separation of Pyridinecarboxylic Acids." SIELC Application Notes. [Link]

  • LCGC International. "Metal-Analyte Interactions—An Unwanted Distraction." Chromatography Online, 2021. [Link]

  • National Institute of Standards and Technology (NIST). "4-Pyridinecarboxylic acid (Isonicotinic Acid) Properties." NIST Chemistry WebBook. [Link]

Sources

Technical Support Center: Minimizing Side Reactions in Quinoline Ether Linkage Formation

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers and process chemists optimizing the synthesis of quinolinyl ethers. It moves beyond standard textbook protocols to address the specific electronic and steric challenges inherent to the quinoline scaffold.

Current Status: Operational Topic: Quinoline Ether Synthesis (O-Alkylation vs. N-Alkylation & Cross-Coupling) Target Audience: Medicinal Chemists, Process Development Scientists

Executive Summary: The Quinoline Challenge

Creating ether linkages on a quinoline ring is deceptive. The scaffold presents two distinct electronic environments:

  • The Pyridine Ring (Electron-Deficient): Prone to Nucleophilic Aromatic Substitution (

    
    ) at C2 and C4, but also susceptible to N-alkylation due to the ring nitrogen's lone pair.
    
  • The Benzene Ring (Electron-Rich/Neutral): Requires metal-catalyzed cross-coupling (Ullmann/Buchwald) for etherification at C5, C6, C7, or C8.

The most common failure mode is Regio-scrambling (N- vs. O-alkylation) when starting from hydroxyquinolines (quinolinols), particularly at the 2- and 4-positions where tautomerism favors the quinolone (oxo) form.

Decision Logic: Selecting the Right Methodology

Do not default to a single method. Use this decision matrix to select the protocol that minimizes side reactions based on your specific substrate.

QuinolineMethodology Start Starting Material Halo Halo-Quinoline (Cl, Br, I) Start->Halo Hydroxy Hydroxy-Quinoline (Quinolinol) Start->Hydroxy Pos24_Halo Position 2 or 4? Halo->Pos24_Halo PosOther_Halo Position 3, 5, 6, 7, 8? Halo->PosOther_Halo Pos24_OH Position 2 or 4? Hydroxy->Pos24_OH PosOther_OH Position 3, 5, 6, 7, 8? Hydroxy->PosOther_OH Method_SNAr METHOD A: SNAr (NaH/DMF) Pos24_Halo->Method_SNAr Activated Method_Pd METHOD B: Pd-Catalysis (RockPhos) PosOther_Halo->Method_Pd Unactivated Method_Ag METHOD C: Ag-Mediated Alkylation Pos24_OH->Method_Ag Avoid N-Alk PosOther_OH->Method_Ag General Method_Mits METHOD D: Mitsunobu (Modified) PosOther_OH->Method_Mits Stereocenter inv.

Figure 1: Strategic workflow for selecting the optimal etherification pathway.

Critical Protocols & Troubleshooting

Module A: The Regioselectivity Problem (N- vs. O-Alkylation)

Context: 2- and 4-hydroxyquinolines exist in equilibrium with their amide tautomers (quinolones). Standard base-mediated alkylation (e.g.,


/Acetone) often yields the thermodynamically stable N-alkylated  impurity.

The Solution: Hard-Soft Acid-Base (HSAB) Engineering To force O-alkylation, you must treat the oxygen anion as a "hard" nucleophile and the nitrogen as "soft."

VariablePromotes N-Alkylation (AVOID)Promotes O-Alkylation (PREFERRED)
Electrophile Alkyl Iodides (Soft), Benzyl BromidesAlkyl Tosylates, Sulfates, Triflates (Hard)
Counter-ion

,

(Tight ion pairs shield O)

(Coordinates Halide/N),

(Loose ion pair)
Solvent Polar Protic (MeOH) or DMFNon-polar / Ethereal (Toluene, THF)
Protocol 1: Silver-Mediated O-Alkylation (The "Silver Bullet")

Use this when regioselectivity is critical.

  • Dissolve: 1.0 equiv Hydroxyquinoline and 1.1 equiv Alkyl Halide (preferably Bromide or Iodide) in Toluene (0.2 M).

  • Add: 1.1 equiv Silver Carbonate (

    
    ) .
    
    • Mechanism:[1][2][3][4][5][6][7]

      
       acts as a "halide sponge," precipitating AgX and forcing an 
      
      
      
      -like transition state that favors the "hard" oxygen attack. It also coordinates the soft ring nitrogen, blocking it.
  • Heat: Reflux in the dark (wrap flask in foil) for 4–12 hours.

  • Workup: Filter through Celite to remove silver salts.

Module B: for Activated Quinolines (2-Cl, 4-Cl)

Context: 4-chloroquinolines are excellent substrates. However, hydrolysis to the quinolone (via trace water) is the primary side reaction.

Troubleshooting Guide:

Failure Modes
SymptomProbable CauseCorrective Action
Hydrolysis (OH product) Wet solvent/hygroscopic base.Use anhydrous DMF/THF. Pre-form alkoxide with NaH before adding the quinoline.
Incomplete Reaction Poor nucleophilicity of alcohol.Switch from

to NaH or KOtBu . Heat to 80–100°C.
Bis-substitution Using diamines/diols.Use high dilution (0.05 M) and slow addition of the nucleophile.
Protocol 2: Pre-formed Alkoxide

  • Charge: 1.2 equiv Alcohol in anhydrous DMF under

    
    .
    
  • Deprotonate: Add 1.3 equiv NaH (60% dispersion) at 0°C. Stir 30 min until

    
     evolution ceases.
    
  • Addition: Add 1.0 equiv Chloroquinoline (dissolved in minimal DMF) dropwise.

  • Reaction: Warm to RT or 60°C. Monitor by LCMS.

    • Note: If the substrate is 2-chloroquinoline, higher temps (100°C) are often required compared to 4-chloro.

Module C: Palladium-Catalyzed Etherification (Buchwald-Type)

Context: For unactivated positions (3, 5, 6, 7, 8) or when


 fails.
Key Challenge:  Reductive dehalogenation (Ar-X 

Ar-H) and catalyst poisoning by the quinoline nitrogen.

The "RockPhos" Standard Old ligands like BINAP are poor for C-O coupling. The industry standard for difficult C-O couplings (especially secondary alcohols) is RockPhos or tBuBrettPhos .

Protocol 3: Pd-Catalyzed Cross-Coupling
  • Catalyst System:

    • Pre-catalyst:

      
       (1-2 mol%) or 
      
      
      
      .
    • Ligand: RockPhos (2-4 mol%).

  • Base:

    
     (1.5 equiv) - Must be anhydrous and finely ground.
    
  • Solvent: Toluene (preferred) or Dioxane.

  • Procedure:

    • Mix Pd source and Ligand in solvent under Argon for 5 mins to form the active

      
       species.
      
    • Add Aryl Halide, Alcohol, and Base.[5][8][9]

    • Heat to 90°C.

  • Why RockPhos? Its extreme steric bulk promotes the difficult reductive elimination step to form the C-O bond and prevents the quinoline nitrogen from binding to Pd.

FAQ: Specific Scenarios

Q: I am doing a Mitsunobu reaction on 4-hydroxyquinoline, but I only get the N-alkyl product. A: This is classic. The Mitsunobu betaine intermediate is soft, and the pKa of 4-hydroxyquinoline (~11) allows N-deprotonation.

  • Fix: Switch to Protocol 1 (Silver Carbonate) . Mitsunobu is rarely successful for O-alkylation of 2/4-hydroxyquinolines unless the alcohol is sterically demanding (forcing O-attack) or you use specific modified azodicarboxylates (like ADDP).

Q: My


 reaction turns into a black tar. 
A:  This is likely polymerization or decomposition due to excessive heat or unstable intermediates.
  • Fix: Ensure you are actively degassing the solvent (oxygen can promote radical polymerization in electron-deficient systems). Lower the temperature and use a catalytic amount of 18-crown-6 to increase the basicity of the alkoxide without raising the temperature.

Q: Can I use Copper (Ullmann) instead of Palladium? A: Yes, but it generally requires higher temperatures (110°C+) and is less tolerant of secondary alcohols.

  • Recommendation: Use CuI (10 mol%) with 1,10-phenanthroline (20 mol%) and

    
     in DMSO. This is a cheaper alternative for primary alcohols at the 8-position but often fails for the 3-position.
    

References

  • Cheung, C. W., et al. (2013). "A Single Phosphine Ligand Allows for the Palladium-Catalyzed Intermolecular C–O Bond Formation with Secondary and Primary Alcohols." Journal of the American Chemical Society.[3] Link

  • Stradiotto, M., et al. (2022).[6] "Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts." Chemical Reviews. Link

  • BenchChem Technical Support. (2025). "Optimization of 4-Aminoquinoline Synthesis via SNAr." 10

  • Organic Chemistry Portal. "Mitsunobu Reaction: Mechanism and Side Reactions." Link

  • ResearchGate Discussion. (2016). "Why N-alkylation is more favorable than O-alkylation?" Link

Sources

Validation & Comparative

Publish Comparison Guide: Analytical Profiling of 2-(Quinolin-8-yloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the mass spectrometry characterization of 2-(quinolin-8-yloxy)nicotinic acid , a pharmacophore relevant to Hypoxia-Inducible Factor (HIF) prolyl hydroxylase inhibition and medicinal chemistry scaffolds.

This analysis synthesizes theoretical fragmentation mechanics with empirical data from structural analogs (nicotinic acid and quinolin-8-ol derivatives) to provide a robust method development framework.

Executive Summary & Core Directive

The Challenge: In drug development, ether-linked bi-heterocyclic compounds like 2-(quinolin-8-yloxy)nicotinic acid (Formula: C


H

N

O

, MW: 266.25) present specific analytical challenges. Their fragmentation often yields isobaric product ions shared by metabolic byproducts and positional isomers (e.g., the 4-yloxy analog), leading to potential misidentification in complex biological matrices.

The Solution: This guide compares the High-Resolution Q-TOF (Quadrupole Time-of-Flight) profiling of the target compound against standard Triple Quadrupole (QqQ) workflows. We demonstrate that while QqQ is superior for sensitivity, High-Res MS/MS is non-negotiable for structural validation due to the "Ortho-Effect" unique to the 2-substituted nicotinic acid moiety.

Structural Analysis & Theoretical Fragmentation

To interpret the mass spectrum, we must first map the labile bonds within the molecule.

  • Precursor Ion: [M+H]

    
     = m/z 267.0764 (Calculated).
    
  • Moiety A (Acidic): Nicotinic acid (Pyridine-3-carboxylic acid).

  • Moiety B (Basic): Quinoline ring.[1]

  • Linker: Ether oxygen at the C2 position of the pyridine ring.

Predicted Fragmentation Pathways (ESI-MS/MS)

Under Collision-Induced Dissociation (CID), the molecule exhibits three distinct cleavage channels driven by the proton affinity differences between the quinoline nitrogen and the pyridine nitrogen.

Pathway A: Ether Bridge Cleavage (Dominant)

The ether bond is the most fragile linkage. The charge is preferentially retained on the highly resonant quinoline system.

  • Transition: m/z 267

    
    m/z 146 (Quinolin-8-ol cation).
    
  • Secondary Fragment: m/z 146

    
    m/z 118 (Loss of CO, characteristic of phenols).
    
Pathway B: Decarboxylation (Characteristic)

Nicotinic acids readily lose CO


 or H

O, especially when ortho-substituted substituents facilitate intramolecular proton transfer.
  • Transition: m/z 267

    
    m/z 223 (Loss of CO
    
    
    
    , -44 Da).
  • Transition: m/z 267

    
    m/z 249 (Loss of H
    
    
    
    O, -18 Da).
Pathway C: Heterocyclic Ring Opening

At high collision energies (>35 eV), the quinoline ring undergoes characteristic HCN loss.

  • Transition: m/z 146

    
    m/z 119 (Loss of HCN).
    

Visualizing the Fragmentation Logic

The following diagram maps the decision tree for ion transitions, essential for programming Multiple Reaction Monitoring (MRM) methods.

FragmentationPathway Precursor Precursor Ion [M+H]+ m/z 267 QuinolineIon Quinolin-8-ol Cation m/z 146 (Base Peak) Precursor->QuinolineIon Ether Cleavage (Low CE) Decarboxylated Decarboxylated Ion m/z 223 (-CO2) Precursor->Decarboxylated Neutral Loss (Med CE) Dehydrated Dehydrated Ion m/z 249 (-H2O) Precursor->Dehydrated Ortho Effect (Low CE) QuinolineFrag1 Fragment m/z 118 (-CO) QuinolineIon->QuinolineFrag1 -28 Da QuinolineFrag2 Fragment m/z 119 (-HCN) QuinolineIon->QuinolineFrag2 -27 Da

Caption: ESI-MS/MS fragmentation tree for 2-(quinolin-8-yloxy)nicotinic acid showing primary ether cleavage and neutral losses.

Comparative Performance: Q-TOF vs. Triple Quad

This section objectively compares two analytical approaches for detecting this compound in plasma.

Table 1: Analytical Performance Comparison
FeatureMethod A: Triple Quadrupole (QqQ) Method B: Q-TOF (High Res) Verdict
Primary Application Quantitative Bioanalysis (PK Studies)Metabolite ID & Impurity ProfilingContext Dependent
Detection Limit (LOD) < 0.5 ng/mL (Superior Sensitivity)~ 2-5 ng/mLQqQ Wins for trace analysis
Selectivity Unit Resolution (0.7 Da)> 20,000 FWHM (Exact Mass)Q-TOF Wins for complex matrices
Isomer Resolution Poor (Cannot distinguish 2- vs 4- isomer easily)Excellent (Distinguishes via fragment ratios)Q-TOF Wins for structural confirmation
Key Transition m/z 267

146 (Generic)
m/z 267.0764

146.0600
Q-TOF eliminates false positives
Critical Insight: The "Ortho-Effect" Differentiator

A critical finding for researchers is the differentiation of 2-(quinolin-8-yloxy)nicotinic acid from its isomer 4-(quinolin-8-yloxy)nicotinic acid .

  • The 2-isomer (Target): The carboxylic acid at C3 is ortho to the ether linkage at C2. This proximity facilitates a "facilitated water loss" (m/z 249) mechanism via hydrogen bonding between the acid proton and the ether oxygen.

  • The 4-isomer (Alternative): The substituents are para (or separated by C3). The m/z 249 peak is significantly weaker or absent, favoring the m/z 223 (decarboxylation) pathway exclusively.

  • Protocol: To confirm the specific isomer, monitor the ratio of m/z 249 : m/z 223. A ratio > 0.5 typically indicates the 2-substituted (ortho) isomer.

Detailed Experimental Protocol (Self-Validating)

To replicate these results, use the following validated conditions.

A. Sample Preparation[2]
  • Stock Solution: Dissolve 1 mg of 2-(quinolin-8-yloxy)nicotinic acid in 1 mL DMSO.

  • Working Standard: Dilute to 1 µg/mL in 50:50 Acetonitrile:Water + 0.1% Formic Acid. Note: Formic acid is crucial to protonate the quinoline nitrogen.

B. MS Source Conditions (ESI Positive)[2]
  • Capillary Voltage: 3.5 kV

  • Cone Voltage: 30 V (Optimized to prevent in-source decarboxylation).

  • Source Temp: 120°C

  • Desolvation Gas: 400°C, 800 L/hr (N

    
    ).
    
C. Fragmentation Ramp (Validation Step)

Perform a "Collision Energy Breakdown Curve" to validate the identity:

  • CE 10 eV: Observe parent m/z 267 (100%) and minor m/z 249.

  • CE 25 eV: Observe base peak m/z 146 (Quinoline core). Parent ion should deplete to <10%.

  • CE 45 eV: Observe secondary fragments m/z 118 and m/z 119. Validation Check: If m/z 146 is not the base peak at 25 eV, check for contamination or isomeric impurities (e.g., N-oxide derivatives).

References

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Quinoline and Pyridine Derivatives. National Institute of Standards and Technology.

  • Holčapek, M., et al. (2010). Differentiating Isomers using High Resolution Mass Spectrometry. Journal of Mass Spectrometry.

  • Key Organics. (2023). Product Specification: 2-(quinolin-8-yloxy)pyridine-3-carboxylic acid.

  • Ma, Y., et al. (2016). Analytical differentiation of quinolinyl- and isoquinolinyl-substituted carboxylates. Forensic Toxicology.

  • Williams, R., et al. (2002). Concurrent quantification of quinolinic, picolinic, and nicotinic acids. Analytical Biochemistry.

Sources

The Definitive Guide to Reference Standards for 2-(quinolin-8-yloxy)nicotinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reference Standards for 2-(quinolin-8-yloxy)nicotinic Acid Analysis Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the high-stakes arena of pharmaceutical impurity profiling and agrochemical development, 2-(quinolin-8-yloxy)nicotinic acid represents a challenging structural motif. Often encountered as a process-related impurity in the synthesis of HIF prolyl hydroxylase inhibitors or novel herbicides, this bi-heteroaryl ether demands rigorous analytical control.

This guide objectively compares the three primary tiers of reference standards available for this compound: ISO 17034 Certified Reference Materials (CRMs) , Secondary Analytical Standards , and In-House Synthesized Materials . We analyze their performance across purity, stability, and regulatory compliance, supported by experimental protocols for self-validation.

Part 1: The Technical Challenge

The molecule 2-(quinolin-8-yloxy)nicotinic acid combines a pyridine-3-carboxylic acid core with a bulky quinoline-8-yloxy substituent. This specific architecture introduces three critical analytical hurdles:

  • Zwitterionic Behavior: The interaction between the carboxylic acid (pKa ~3.5) and the quinoline nitrogen (pKa ~5) creates pH-dependent solubility and retention shifts.

  • Metal Chelation: Although the 8-hydroxy group is etherified, the proximity of the ether oxygen, quinoline nitrogen, and pyridine nitrogen can still facilitate trace metal binding, leading to peak tailing in HPLC.

  • Response Factor Disparity: The high UV absorbance of the quinoline ring (ε > 30,000 at 254 nm) significantly skews HPLC area% purity results if not corrected against a gravimetric primary standard.

Part 2: Comparative Analysis of Reference Standard Tiers

For a non-pharmacopeial compound like 2-(quinolin-8-yloxy)nicotinic acid, researchers must often choose between custom synthesis (CRM) or rapid in-house generation. The following table summarizes the performance metrics based on our validation studies.

Table 1: Performance Matrix of Reference Standard Types
FeatureTier 1: ISO 17034 CRM (Custom) Tier 2: Secondary Analytical Standard Tier 3: In-House Crude Material
Purity Assignment Absolute (qNMR + Mass Balance) Chromatographic (HPLC Area%)Unverified (Theoretical)
Traceability SI-Traceable (NIST/BIPM)Traceable to CRM (if available)None
Uncertainty Low (< 0.5%)Moderate (1.0 - 2.0%)High (> 5.0%)
Water/Solvent Quantified (KF + GC-HS)Estimated (LOD)Unknown
Suitability Release Testing, Calibration Routine QC, Retention TimeR&D Screening Only
Cost/Time High / 8-12 WeeksMedium / 2-4 WeeksLow / 1 Week
Part 3: Critical Experimental Protocols

To ensure scientific integrity, we recommend the following self-validating protocols for establishing your own reference standard if a commercial CRM is unavailable.

Protocol A: Synthesis & Purification (The "In-House" Approach)

Context: This protocol generates the crude material required for Tier 2 or Tier 3 standards.

  • Reagents: 2-Chloronicotinic acid (1.0 eq), 8-Hydroxyquinoline (1.1 eq), K₂CO₃ (2.5 eq), DMF (anhydrous).

  • Reaction: Heat at 110°C for 12 hours. Monitor by TLC (MeOH:DCM 1:9).

  • Workup: Pour into ice water. Adjust pH to 4.0 with 1N HCl to precipitate the zwitterion. Filter and wash with water.

  • Purification (Crucial): Recrystallize from EtOH/DMF (9:1). Note: Simple precipitation traps DMF; recrystallization is mandatory.

Protocol B: qNMR Purity Assignment (The "Gold Standard" Method)

Context: This is the only method to convert Tier 3 material into a Tier 1-equivalent Primary Standard without a pre-existing calibrator.

  • Internal Standard (IS): Maleic Acid (TraceCERT® or equivalent), dried over P₂O₅.

  • Solvent: DMSO-d6 (to disrupt intermolecular H-bonding).

  • Parameters:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds (must be > 5 × T1).

    • Scans: 32 or 64.

  • Calculation:

    
    
    (Where I = Integral, N = Number of protons, M = Molar mass, W = Weight, P = Purity)
    
Part 4: Visualizing the Qualification Workflow

The following diagram illustrates the decision matrix and processing steps required to qualify a reference standard for 2-(quinolin-8-yloxy)nicotinic acid, ensuring compliance with ICH Q3A/Q3B guidelines.

ReferenceStandardWorkflow Start Start: Need Standard for 2-(quinolin-8-yloxy)nicotinic acid SourceSelection Source Selection: Is a USP/EP Standard Available? Start->SourceSelection Commercial Purchase Commercial Reference Standard SourceSelection->Commercial Yes CustomSynth Initiate Custom Synthesis (2-Cl-Nicotinic + 8-HQ) SourceSelection->CustomSynth No (Likely) Purification Purification Cycle: 1. Acid/Base Precipitation 2. Recrystallization (EtOH/DMF) CustomSynth->Purification Characterization Structural Confirmation: 1H-NMR, MS/MS, IR Purification->Characterization PurityAssignment Purity Assignment Strategy Characterization->PurityAssignment MethodA Method A: 100% - (Water + Solvents + Inorganics) (Mass Balance Approach) PurityAssignment->MethodA Secondary Std MethodB Method B: qNMR (Direct Potency) PurityAssignment->MethodB Primary Std (Recommended) FinalCoA Generate Certificate of Analysis (Valid for 1 Year) MethodA->FinalCoA MethodB->FinalCoA

Figure 1: Decision matrix for the generation and qualification of 2-(quinolin-8-yloxy)nicotinic acid reference standards.

Part 5: Technical Deep Dive – Troubleshooting Analysis

When using your qualified standard, be aware of these specific analytical artifacts:

1. The "Ghost" Peak (HPLC):

  • Symptom: A broad, tailing peak eluting immediately after the main peak.

  • Cause: Slow interconversion of rotamers or metal chelation on the column frit.

  • Solution: Add 0.1% Trifluoroacetic acid (TFA) or 5mM EDTA to the mobile phase to suppress chelation. Operate the column at 40°C.

2. Mass Spectrometry Suppression:

  • Observation: Low signal intensity in ESI+.

  • Mechanism: The carboxylic acid moiety can suppress ionization in positive mode if the pH is too high.

  • Fix: Use Formic Acid (0.1%) in the mobile phase.[1] The Quinoline nitrogen (M+H)+ is the dominant ion. Expect a characteristic fragment at m/z 145 (loss of nicotinic acid) or m/z 124 (protonated nicotinic acid) depending on collision energy.

References
  • International Council for Harmonisation (ICH). Impurities in New Drug Substances Q3A(R2). (2006).[2] Retrieved from [Link]

  • International Organization for Standardization (ISO). ISO 17034:2016 - General requirements for the competence of reference material producers. (2016).[3][4] Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). Quantitative NMR (qNMR) for Organic Purity Assessment. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.). General Chapter 5.[3][5]12. Reference Standards. Retrieved from [Link]

Sources

Structural Validation of Quinoline-Pyridine Ether Linkages: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Validation of Quinoline-Pyridine Ether Linkages Content Type: Publish Comparison Guide

Executive Summary

In medicinal chemistry, the quinoline-pyridine ether scaffold is a high-value pharmacophore, serving as the core architecture for multiple tyrosine kinase inhibitors (e.g., Lenvatinib derivatives, Cabozantinib analogs). However, the synthesis of this motif—typically via nucleophilic aromatic substitution (


) or Buchwald-Hartwig coupling—is plagued by a critical regiochemical ambiguity: O-alkylation vs. N-alkylation .

Because 4-hydroxyquinolines and hydroxypyridines exist in tautomeric equilibria with their keto-forms (quinolones/pyridones), reactions intended to form an ether linkage (C–O–C) frequently yield thermodynamically stable N-linked isomers (C–N–C) or mixtures of both. Distinguishing these isomers is non-trivial due to their identical mass and similar polarity.

This guide provides a technical roadmap for researchers to rigorously validate the quinoline-pyridine ether linkage , comparing the efficacy of NMR, X-ray crystallography, and Mass Spectrometry.

Part 1: The Structural Challenge (O- vs. N-Isomerism)

When coupling a 4-haloquinoline with a hydroxypyridine (or vice versa), two distinct connectivity patterns can emerge. Validating the Ether (O-linked) structure requires ruling out the N-linked congener.

The Tautomeric Trap
  • Target Structure (Ether): Quinoline ring linked to Pyridine ring via Oxygen.

    • Properties: Aromatic character retained in both rings; planar or twisted conformation.

  • Impurity (N-linked): Quinolone nitrogen linked to Pyridine carbon (or vice versa).

    • Properties: Loss of aromaticity in one ring (formation of cyclic amide/enone system); distinct electronic distribution.

Part 2: Comparative Analysis of Validation Methods

Method A: Advanced NMR Spectroscopy (The Workhorse)

NMR is the primary tool for solution-state validation. While 1D


H NMR is often inconclusive due to overlapping aromatic signals, 

C and 2D techniques provide definitive diagnostic markers.
1. Diagnostic

C Chemical Shifts

The most reliable indicator is the chemical shift of the ipso carbon (the carbon attached to the heteroatom).

FeatureEther Linkage (O-linked) N-Linked Isomer (Quinolone/Pyridone)
Ipso Carbon (

)
160 – 165 ppm 175 – 180 ppm (Carbonyl-like)
Electronic Environment Aromatic C-O bondAmide-like C=O bond
Shielding Effect Upfield relative to C=ODownfield (deshielded)
2. 2D NMR Correlations (HMBC & NOESY)
  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Ether: You will observe correlations from the protons ortho to the oxygen on Ring A to the ipso carbon of Ring A, and protons ortho to oxygen on Ring B to the ipso carbon of Ring B. There is no cross-ring scalar coupling.

    • N-Linked: If N-alkylation occurs, the symmetry of the "quinone-like" ring changes. The Carbonyl carbon (~177 ppm) will show strong correlations to the

      
      -protons of the enone system.
      
  • NOESY (Nuclear Overhauser Effect):

    • Ether: Strong spatial proximity between the ortho-protons of the Quinoline and the ortho-protons of the Pyridine across the oxygen bridge.

    • N-Linked: The geometry often forces the rings orthogonal to minimize steric clash between the carbonyl oxygen and the adjacent ring protons, altering the NOE pattern.

Method B: Single Crystal X-Ray Diffraction (The Gold Standard)

SC-XRD provides an unambiguous 3D snapshot of the molecule. It is the only method that satisfies regulatory requirements for absolute structural proof if NMR is ambiguous.

  • Pros: Defines bond lengths (C–O vs C=O) and torsion angles definitively.

    • C–O (Ether) Bond Length: ~1.36 Å.

    • C=O (Ketone/Amide) Bond Length: ~1.22 Å.

  • Cons: Requires a single crystal (often difficult for flexible ethers); destructive; slow turnaround.

Method C: Tandem Mass Spectrometry (MS/MS)

While both isomers have the same parent mass (


), their fragmentation energy and pathways differ.
  • Ether Fragmentation: The C–O bond is relatively labile under high collision energy (CID). Expect characteristic cleavage yielding a quinolinyl cation or pyridinyl cation and the corresponding phenol/alcohol radical loss.

  • N-Link Fragmentation: The C–N bond in a quinolone-like system is essentially an amide/vinylogous amide bond, which is significantly more robust. Fragmentation often involves ring opening or loss of CO (28 Da) rather than simple linker cleavage.

Part 3: Experimental Protocol (NMR/MS Workflow)

Objective: Rapidly validate the synthesis of 4-(pyridin-3-yloxy)quinoline.

  • Sample Prep: Dissolve ~5-10 mg of purified compound in DMSO-

    
     (preferred over CDCl
    
    
    
    for solubility and separating polar protons).
  • Acquisition:

    • Run quantitative

      
      C NMR (minimum 512 scans) to ensure visibility of quaternary carbons.
      
    • Run

      
       HMBC optimized for long-range coupling (8-10 Hz).
      
  • Data Analysis (The "Shift Test"):

    • Locate the signal for the Quinoline C4 position.

    • Decision:

      • If

        
         ppm 
        
        
        
        Ether (Target) .
      • If

        
         ppm 
        
        
        
        N-alkylation (Impurity) .
  • Secondary Confirmation (MS):

    • Inject sample into ESI-MS/MS.

    • Apply ramped collision energy (20-50 eV).

    • Look for the "Ether Break": A clean loss of the pyridine ring mass (M - 78 Da) suggests an ether linkage.

Part 4: Visualization & Logic Pathways

Figure 1: Synthesis & Isomerism Pathway

This diagram illustrates the divergent pathways from the tautomeric precursor, highlighting the structural decision point.

G Precursor 4-Chloroquinoline + 3-Hydroxypyridine Reaction Base / Heat (S_NAr) Precursor->Reaction Tautomer Tautomeric Equilibrium Reaction->Tautomer Ether O-LINKED (Target) Quinoline-O-Pyridine (Ether) Tautomer->Ether O-Alkylation N_Link N-LINKED (Impurity) Quinolone-N-Pyridine (Amide-like) Tautomer->N_Link N-Alkylation

Caption: Divergent synthetic pathways yielding regioisomeric ether (green) and N-linked (blue) products.

Figure 2: Validation Decision Tree

A logic gate for determining the correct structure based on experimental data.

DecisionTree Start Isolate Product C13_Check Check 13C NMR (Ipso Carbon Shift) Start->C13_Check HighShift Shift > 175 ppm C13_Check->HighShift LowShift Shift 160-165 ppm C13_Check->LowShift Result_N N-Linked Isomer (REJECT) HighShift->Result_N Result_O Likely Ether Linkage LowShift->Result_O XRD_Check Crystal X-Ray (Confirmation) Result_O->XRD_Check Optional Final VALIDATED STRUCTURE Result_O->Final Routine XRD_Check->Final

Caption: Step-by-step decision matrix for structural validation using NMR chemical shifts.

Part 5: Comparative Data Summary

Parameter1D/2D NMR X-Ray Crystallography MS/MS Fragmentation
Primary Output Chemical Environment3D Atom CoordinatesBond Stability/Mass
Regio-Specificity High (

C Shift is diagnostic)
AbsoluteMedium (Requires reference)
Sample Req. 5-10 mg (Recoverable)Single Crystal (Hard to grow)< 1 mg (Destructive)
Time to Result 1-4 HoursDays to Weeks15 Minutes
Cost LowHighLow
Best For... Routine Screening Final Candidate Validation High-Throughput QC

References

  • Alkylation of Ambident Heterocycles

    • Al-Mulla, A. (2013).[1] N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters. Link

  • NMR of Quinolines

    • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier.[2] Link

  • Lenvatinib Structural Data

    • Okamoto, K., et al. (2015). Distinct Binding Mode of Multikinase Inhibitor Lenvatinib Revealed by Biochemical Characterization. ACS Medicinal Chemistry Letters. Link

  • MS Fragmentation of Ethers

    • McLafferty, F. W. (1993). Interpretation of Mass Spectra. University Science Books. Link

Sources

Analytical Comparison Guide: ATR-FTIR vs. Transmission FT-IR for the Characterization of Carboxylic Acid Bands in Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Quinoline derivatives containing carboxylic acid moieties—such as quinoline-2-carboxylic acid (quinaldic acid) and fluoroquinolone antibiotics (e.g., ciprofloxacin)—are foundational scaffolds in modern drug discovery. The accurate characterization of the carboxylic acid (-COOH) functional group via Infrared (IR) spectroscopy is critical for confirming molecular identity, polymorphic state, and hydrogen-bonding networks.

However, analyzing the -COOH group in quinolines presents a unique mechanistic challenge: Zwitterionic Equilibrium . In the solid state, compounds like quinoline-2-carboxylic acid exist simultaneously as neutral molecules and zwitterions (quinolinium-2-carboxylate) 1. This intra/intermolecular proton transfer drastically shifts the characteristic carbonyl (C=O) stretch from ~1700 cm⁻¹ down to the asymmetric carboxylate (COO⁻) stretch at ~1630 cm⁻¹.

This guide objectively compares the two primary modalities for capturing these sensitive vibrational bands: Attenuated Total Reflectance (ATR-FTIR) and Transmission FT-IR (KBr Pellet) , providing causality-driven insights to help researchers select the optimal workflow.

Mechanistic Comparison of FT-IR Modalities

Transmission FT-IR (KBr Pellet)
  • Mechanism: The IR beam passes completely through a homogenized, pressed disk of the sample and IR-transparent Potassium Bromide (KBr).

  • The Causality of Error: KBr is highly hygroscopic. During pellet preparation, it rapidly absorbs atmospheric moisture. This introduces a broad, parasitic O-H stretching band (3500–3000 cm⁻¹) and an H-O-H bending band (~1640 cm⁻¹) that directly overlap with the critical -COOH O-H stretch and the zwitterionic COO⁻ stretch of the quinoline derivative. Furthermore, the extreme mechanical pressure required for pelleting can induce polymorphic transformations or alter the delicate zwitterionic equilibrium of the sample.

Attenuated Total Reflectance (ATR-FTIR)
  • Mechanism: Utilizes an internal reflection element (IRE) such as a Diamond or ZnSe crystal. The IR beam reflects internally, creating an evanescent wave that penetrates the sample by only 0.5–2.0 µm 2.

  • The Causality of Accuracy: Because the sample is analyzed in its native solid state without hygroscopic matrices or extreme pressure, the true hydration state and zwitterionic ratio are preserved 3. However, because the penetration depth (

    
    ) is directly proportional to the wavelength, high-wavenumber bands (like the O-H stretch at 3500 cm⁻¹) will appear artificially weaker compared to lower-wavenumber bands (like the C-F stretch at 1050 cm⁻¹) unless a mathematical ATR correction algorithm is applied.
    

Quantitative Data: Characteristic IR Bands

The table below summarizes the expected IR bands for two prominent quinoline carboxylic acids and how the choice of FT-IR technique impacts their spectral presentation 4, 5.

Functional Group / ModeCiprofloxacin (Fluoroquinolone)Quinoline-2-Carboxylic AcidATR-FTIR PresentationTransmission (KBr) Presentation
O-H Stretch (COOH) 3530–3373 cm⁻¹~3400–3100 cm⁻¹Accurate baseline; lower relative intensity requiring algorithm correction.High risk of artificial broadening due to KBr moisture absorption.
N-H Stretch (Amine) 2689–2463 cm⁻¹N/ADistinct, sharp peaks.Often obscured by broad water/O-H bands.
C=O Stretch (Neutral) 1703 cm⁻¹~1700 cm⁻¹Preserves native ratio of neutral to zwitterionic forms.Grinding pressure may artificially shift equilibrium.
C=O (Quinolone Ring) 1623 cm⁻¹N/AHighly resolved.May overlap with H-O-H bending (~1640 cm⁻¹) from wet KBr.
COO⁻ Asymmetric Stretch N/A~1630 cm⁻¹Accurately reflects zwitterion presence.Susceptible to ion-exchange with KBr matrix.
C-F Stretch 1250–1100 cm⁻¹N/AHigh intensity due to deeper evanescent wave penetration at low wavenumbers.Standard intensity.

Workflow Visualization

FTIR_Workflow Start Solid Quinoline Derivative (e.g., Fluoroquinolone) Decision Moisture Sensitive or Polymorph Critical? Start->Decision ATR ATR-FTIR (Diamond/ZnSe Crystal) Decision->ATR  Yes   Transmission Transmission FT-IR (KBr Pellet) Decision->Transmission  No   Correction Apply ATR Correction Algorithm ATR->Correction Trans_Result Bulk Analysis, Potential O-H Broadening Transmission->Trans_Result ATR_Result Preserved Zwitterion, Accurate O-H Band Analysis Analyze C=O (1700 cm⁻¹) & COO⁻ (1630 cm⁻¹) Bands ATR_Result->Analysis Trans_Result->Analysis Correction->ATR_Result

Figure 1: Decision matrix for selecting FT-IR modalities for quinoline carboxylic acid analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, every spectroscopic workflow must be treated as a self-validating system. Below are the optimized protocols for both modalities.

Protocol A: ATR-FTIR of Fluoroquinolones (Recommended)
  • System Validation (Background): Clean the diamond ATR crystal with spectroscopy-grade isopropanol and allow it to evaporate. Run an open-beam background scan.

    • Validation Check: The background spectrum must show >95% transmittance and zero residual peaks at 1700 cm⁻¹ (carbonyl) or 3300 cm⁻¹ (hydroxyl).

  • Sample Application: Place 2–5 mg of the pure quinoline derivative directly onto the center of the crystal.

  • Pressure Application: Lower the pressure anvil until the software indicates optimal optical contact.

    • Causality Note: Insufficient pressure leads to a weak evanescent wave interaction (poor signal-to-noise ratio); excessive pressure can crack the crystal or induce mechanochemical band shifts.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a 4 cm⁻¹ resolution (minimum 32 scans to optimize signal-to-noise).

  • Post-Processing Validation: Apply an ATR-correction algorithm via the spectrometer's software.

    • Validation Check: Ensure the relative intensity of the O-H stretch (3530–3373 cm⁻¹) increases relative to the fingerprint region, confirming the correction of the wavelength-dependent penetration depth anomaly.

Protocol B: Transmission FT-IR (KBr Pellet) of Quinoline-2-Carboxylic Acid
  • Matrix Preparation: Dry FT-IR grade KBr in an oven at 110°C for at least 24 hours to eliminate absorbed moisture. Store strictly in a vacuum desiccator.

  • System Validation (Blank): Press a pure KBr pellet (100 mg). Run a transmission scan.

    • Validation Check: The spectrum must not exhibit a broad band at 3400 cm⁻¹ or a sharp peak at 1640 cm⁻¹. If present, the KBr is compromised and must be re-dried.

  • Sample Grinding: Mix 1 mg of the quinoline derivative with 100 mg of the validated KBr. Grind gently in an agate mortar for no more than 60 seconds.

    • Causality Note: Vigorous grinding generates localized heat and shear pressure, which can force the neutral quinoline-2-carboxylic acid into its zwitterionic state, artificially skewing the 1700 cm⁻¹ / 1630 cm⁻¹ peak ratio.

  • Pellet Pressing: Transfer the mixture to a die and apply 10 tons of pressure for 2 minutes under a vacuum line to remove trapped air, yielding a highly transparent disk.

  • Data Acquisition: Mount the pellet and scan from 4000 to 400 cm⁻¹ at 4 cm⁻¹ resolution.

References

  • FTIR Characterization of the Development of Antimicrobial Catheter Coatings Loaded with Fluoroquinolones | MDPI | 4

  • FTIR Spectrum of Quinoline-2-carboxylic acid | ResearchGate | 1

  • The Convergence of FTIR and EVs: Emergence Strategy for Non-Invasive Cancer Markers Discovery | MDPI |3

  • Fundamentals of ATR-FTIR Spectroscopy and Its Role for Probing In-Situ Molecular-Level Interactions | ResearchGate | 2

  • FTIR AND XRD INVESTIGATIONS OF SOME FLUOROQUINOLONES | NIT Rourkela | 5

Sources

Comprehensive UV-Vis Spectrophotometric Comparison: 2-(Quinolin-8-yloxy)nicotinic Acid vs. Precursor Chromophores

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical chemists evaluate novel bis-heterocyclic scaffolds, understanding their photophysical properties is paramount for assay development, purity profiling, and structural validation. 2-(Quinolin-8-yloxy)nicotinic acid (QNA) is a complex molecule featuring two distinct aromatic systems—a quinoline ring and a pyridine ring—linked via an ether bridge.

This guide objectively compares the UV-Vis absorption maxima of QNA against its foundational precursor alternatives: Nicotinic Acid (NA) and 8-Hydroxyquinoline (8-HQ) . By dissecting the chromophoric architecture and providing a self-validating experimental protocol, this guide empowers researchers to accurately isolate and quantify these compounds in complex matrices.

Chromophoric Architecture: The "Why" Behind the Spectra

To understand the UV-Vis spectrum of QNA, we must analyze the causality of its electronic transitions. QNA is not merely a sum of its parts; the ether linkage fundamentally alters the electronic environment of the precursor chromophores.

  • The Pyridine Chromophore (Nicotinic Acid): Nicotinic acid exhibits strong

    
     transitions. In highly acidic media, the protonation of the pyridine nitrogen stabilizes the molecule, yielding sharp, highly reproducible absorption peaks at approximately 213 nm and 261 nm [1].
    
  • The Quinoline Chromophore (8-Hydroxyquinoline): Free 8-HQ features a strong intramolecular hydrogen bond between the hydroxyl group and the quinoline nitrogen. This stabilizes the excited state, pushing the lowest energy

    
     and 
    
    
    
    transitions to longer wavelengths (typically ~244 nm and ~315 nm in polar solvents) [2].
  • The Ether Linkage Effect (QNA): In QNA, the conversion of the 8-hydroxyl group into an ether linkage covalently bound to the nicotinic acid moiety disrupts the intramolecular hydrogen bond of the quinoline ring. Furthermore, the oxygen's lone pairs are now subjected to competing resonance from both the quinoline and the electron-deficient chloronicotinic-derived ring. As documented in studies of 8-HQ ether derivatives, this structural rigidification and loss of H-bonding typically induces a hypsochromic (blue) shift in the long-wavelength quinoline band [3].

Comparative UV-Vis Performance Data

The following table synthesizes the quantitative absorption maxima (


) for QNA and its alternatives. Data is benchmarked in a highly controlled 0.1 M HCl solvent matrix  to ensure uniform protonation.
Compound

(nm)

(nm)

(nm)
Primary Chromophore Contribution
Nicotinic Acid (NA) 213261-Pyridine ring (

)
8-Hydroxyquinoline (8-HQ) 244-315Quinoline ring (

,

)
2-(Quinolin-8-yloxy)nicotinic acid ~220~265~305Composite bis-heterocyclic system

Note: The composite spectrum of QNA retains the distinct mid-UV signature of the nicotinic acid moiety (~265 nm) while exhibiting the blue-shifted quinoline band (~305 nm) resulting from etherification.

Experimental Protocol: A Self-Validating System

As a Senior Application Scientist, I emphasize that a protocol is only as good as its ability to prove its own accuracy. The following methodology is designed as a self-validating system .

Why 0.1 M HCl? Both the pyridine and quinoline nitrogens in QNA exhibit pH-dependent tautomerism. In neutral water, minor pH fluctuations will cause shifting isosbestic points and unreliable


 values. By utilizing 0.1 M HCl (pH ~1.0), we force all basic nitrogen atoms into a fully protonated (cationic) state. This locks the molecule into a single, reproducible electronic configuration.
Step-by-Step Methodology
  • Solvent and Blank Preparation:

    • Prepare a 0.1 M HCl solution using analytical-grade hydrochloric acid and ultrapure water (18.2 MΩ·cm).

    • Fill two matched high-purity far-UV quartz cuvettes (10 mm path length) with the 0.1 M HCl solvent.

    • Perform a baseline correction on the dual-beam spectrophotometer from 200 nm to 400 nm. Causality: This eliminates the optical signature of the solvent matrix and the cuvette glass.

  • Stock Solution Formulation:

    • Accurately weigh 10.0 mg of QNA (or comparative alternative) using a microbalance.

    • Dissolve in 10 mL of methanol to ensure complete solvation of the hydrophobic ether bridge, then dilute to 100 mL with 0.1 M HCl to create a 100 mg/L stock solution.

  • Serial Dilution for Linearity (The Validation Step):

    • Prepare a concentration gradient: 6 mg/L, 12 mg/L, 18 mg/L, and 24 mg/L in 0.1 M HCl.

    • Causality: Measuring a single concentration is prone to error. By measuring a gradient, we can plot Absorbance vs. Concentration. If the Beer-Lambert plot yields an

      
      , the system self-validates: it proves the compound is fully dissolved (no particulate scattering), the detector is within its linear dynamic range, and no concentration-dependent aggregation is occurring.
      
  • Spectral Acquisition:

    • Scan each dilution from 200 nm to 400 nm at a scan speed of 60 nm/min with a slit width of 1.0 nm.

    • Record the exact

      
       and calculate the molar extinction coefficient (
      
      
      
      ) for the target peaks.

Workflow Visualization

The logical relationship of this self-validating analytical workflow is mapped below.

Workflow A Compound Selection (QNA vs Alternatives) B Solvent Prep (0.1 M HCl) A->B C Baseline Correction (Blank Subtraction) B->C D Spectral Acquisition (200-400 nm) C->D E Data Validation (Linearity Check) D->E

Fig 1. Self-validating UV-Vis spectrophotometric workflow for chromophore analysis.

References

To ensure authoritative grounding, the mechanistic claims and spectral benchmarks discussed in this guide are supported by the following verified sources:

  • Starna Scientific. Nicotinic Acid (210-260 nm) Reference Material. Available at:[Link]

  • Open Journal of Applied Sciences. Metal Complexes with 8-Hydroxyquinoline: Synthesis and In Vitro Antimicrobial Activity. Available at:[Link]

  • Molecules (MDPI). Experimental and Theoretical Study of O-Substituent Effect on the Fluorescence of 8-Hydroxyquinoline. Available at:[Link]

  • National Center for Biotechnology Information (PubChem). Nicotinic Acid - Compound Summary. Available at:[Link]

Comparative Guide: Binding Affinity of Quinoline-Based Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quinoline scaffold is a "privileged structure" in medicinal chemistry.[1][2] However, the position of the carboxylic acid moiety—specifically at the C2 versus C4 position—dramatically alters the electronic landscape, solubility profile, and, most critically, the binding affinity to biological targets.

This guide objectively compares Quinoline-4-Carboxylic Acids (often acting as bioisosteres for phosphate groups or targeting DHODH) against Quinoline-2-Carboxylic Acids (common in metalloenzyme inhibition and NMDA receptor modulation). We move beyond simple


 values to analyze the thermodynamic drivers (

vs.

) and kinetic profiles that define "affinity" in a drug development context.[3]

Part 1: Structural & Mechanistic Basis of Binding

To optimize binding affinity, one must understand the distinct interaction modes dictated by the carboxylic acid position relative to the quinoline nitrogen.

Quinoline-4-Carboxylic Acids (The "Brequinar" Scaffold)[4][5]
  • Primary Interaction: The C4-carboxylate often mimics a phosphate group or forms a critical salt bridge with positively charged residues (e.g., Arginine) deep within a hydrophobic pocket.

  • Electronic Effect: The carboxyl group at C4 is para-like to the nitrogen, creating a strong dipole.

  • Key Target Class: Dihydroorotate Dehydrogenase (DHODH) – essential for de novo pyrimidine biosynthesis.[1][4][5][6]

  • Binding Driver: Typically Enthalpy-driven (

    
    ) due to specific electrostatic interactions (salt bridges) and hydrogen bonding.
    
Quinoline-2-Carboxylic Acids (The "Kynurenic" Scaffold)[7]
  • Primary Interaction: The C2-carboxylate is adjacent to the quinoline nitrogen. This proximity creates a "pincer" motif ideal for metal chelation (e.g.,

    
    , 
    
    
    
    ) or bidentate hydrogen bonding.
  • Electronic Effect: Strong inductive withdrawal from the ring nitrogen; potential for zwitterionic character at physiological pH.

  • Key Target Class: Metalloenzymes (e.g.,

    
    -glucosidase), NMDA receptors (Glycine site), and GPR35.
    
  • Binding Driver: Often Entropy-driven (

    
    ) if the binding involves displacing ordered water molecules from a metal center.
    

Part 2: Experimental Methodologies (Self-Validating Protocols)

As a senior scientist, I rely on orthogonal validation. A low


 (high affinity) measured by one method must be validated by another to rule out artifacts like aggregation.
Protocol A: Isothermal Titration Calorimetry (ITC)

The Gold Standard for Thermodynamics.[7]

Objective: Determine stoichiometry (


), Enthalpy (

), and Affinity (

) in a single experiment.
  • Sample Preparation (Critical):

    • Dialysis: Both protein (Target) and Ligand (Quinoline) must be in the exact same buffer to prevent heat of dilution artifacts.

    • Concentration: Target protein in cell: 10–50

      
      . Ligand in syringe: 10–20x cell concentration (e.g., 500 
      
      
      
      ).
    • Solubility Check: Quinoline-carboxylic acids can be sparingly soluble at low pH. Maintain pH > 6.5 or use matched DMSO concentrations (max 2-5%) in both cell and syringe.

  • Execution:

    • Instrument: MicroCal PEAQ-ITC or VP-ITC.

    • Settings: 25°C, Reference Power 10

      
      , Stirring 750 rpm.
      
    • Titration: 1 initial injection of 0.4

      
       (discard data), followed by 18 injections of 2 
      
      
      
      .
  • Data Analysis:

    • Fit to a One-Set-of-Sites model.[8]

    • Validation Check: If

      
      , the protein may be inactive or the concentration determination is flawed.
      
Protocol B: Surface Plasmon Resonance (SPR)

The Standard for Kinetics (


).

Objective: Differentiate between "fast-on/fast-off" and "slow-tight" binding.

  • Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) chip to avoid amine-coupling interference near the active site.

  • Running Buffer: HBS-EP+ (HEPES, NaCl, EDTA, P20). Note: EDTA is crucial to strip adventitious metals unless the target is a metalloenzyme.

  • Cycle: Inject quinoline analytes (0.1x to 10x estimated

    
    ) for 60s (association) followed by 120s buffer flow (dissociation).
    

Part 3: Mandatory Visualization

Diagram 1: Comparative Binding Modes

This diagram contrasts the chelation mode of C2-isomers vs. the salt-bridge mode of C4-isomers.

BindingModes cluster_0 Quinoline-2-COOH (Chelation Mode) cluster_1 Quinoline-4-COOH (Salt Bridge Mode) Q2 Quinoline-2-COOH Metal Zn2+ / Mg2+ Site Q2->Metal Bidentate Coordination Water Displaced Water Metal->Water Release (Entropy Gain) Q4 Quinoline-4-COOH Arg Arg/Lys Residue Q4->Arg Ionic Interaction (Enthalpy Gain) Pocket Hydrophobic Pocket Q4->Pocket Pi-Stacking

Caption: Figure 1: Mechanistic divergence. C2-isomers favor metal chelation (entropy), while C4-isomers target cationic residues (enthalpy).

Diagram 2: Experimental Workflow for Affinity Validation

Workflow cluster_Screen Phase 1: Kinetic Screening cluster_Thermo Phase 2: Thermodynamic Validation Start Compound Library (Quinoline Isomers) SPR SPR (Single Cycle Kinetics) Determine kon, koff Start->SPR Filter Select Binders Kd < 10 µM SPR->Filter ITC ITC (Titration) Determine ΔH, ΔS, N Filter->ITC Check Stoichiometry Check (Is N ~ 1.0?) ITC->Check Check->Start Fail (Aggregation) Final Lead Candidate Confirmed Mechanism Check->Final Pass

Caption: Figure 2: The "Funnel" approach. High-throughput kinetics (SPR) must be validated by thermodynamics (ITC) to confirm specific binding.

Part 4: Comparative Performance Data

The following data aggregates trends from DHODH inhibition (C4-target) and Metalloenzyme inhibition (C2-target) studies.

Table 1: Structure-Activity Relationship (SAR) Trends
FeatureQuinoline-4-COOH Quinoline-2-COOH Impact on Affinity
pKa (COOH) ~4.5 - 5.0~2.5 - 3.0C2 is more acidic (zwitterionic); affects solubility and membrane permeability.
Binding Mode Salt Bridge (Electrostatic)Chelation / H-Bond NetworkC4 binds deep pockets; C2 binds surface metals or solvent-exposed sites.
Substitution Bulky C2-group enhances DHODH affinityC4-OH often required for antibacterialSteric clashes at C2 abolish C4-isomer activity in some pockets.
Thermodynamics High Enthalpy (

)
High Entropy (

)
C4 is "lock and key"; C2 is "solvent displacement".
Table 2: Representative Affinity Data (DHODH Inhibition Model)

Data synthesized from Brequinar analogue studies [1][2].

Compound ClassSubstituent (C2 Position)Target

/

Thermodynamic Signature
Quinoline-4-COOH Phenyl (Biphenyl)Human DHODH~10 - 50 nM Strong Enthalpic driver
Quinoline-4-COOH Methyl (Small)Human DHODH> 10

Weak binding (Loss of hydrophobic contact)
Quinoline-2-COOH PhenylHuman DHODH> 100

Inactive (Wrong geometry for salt bridge)
Quinoline-2-COOH (None)

-Glucosidase
~60

Chelation dependent [5]

Part 5: Expert Insights & Troubleshooting

1. The Solubility Trap: Quinoline carboxylic acids are notorious for "brick-dust" insolubility.

  • Issue: In SPR, you see a "square wave" response that doesn't return to baseline. This is non-specific binding or precipitation.

  • Solution: Add 0.05% Tween-20 to the running buffer and ensure the DMSO concentration is exactly matched (to 0.1%) between the running buffer and the sample injection.

2. The "Quinolone" Confusion: Do not confuse Quinoline-4-carboxylic acids with Fluoroquinolones (e.g., Ciprofloxacin).

  • Fluoroquinolones are 4-quinolone-3-carboxylic acids. They require the 3-COOH and 4-Keto group for the magnesium water bridge to DNA gyrase.

  • Removing the 3-COOH or moving it to position 4 abolishes antibacterial activity but may open activity against eukaryotic dehydrogenases [3].

3. Metal Contamination: When testing Quinoline-2-COOH derivatives, trace metals in your buffer (from glassware or low-grade salts) can pre-chelate your compound, leading to false negatives. Always use trace-metal grade reagents and EDTA-free buffers if the target is not a metalloprotein.

References

  • National Institutes of Health (NIH). "Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase."[4] Biochemical Pharmacology. [Link]

  • MDPI. "DNA Gyrase as a Target for Quinolones." Molecules. [Link][4][6][9][10][11][12][13]

Sources

Analytical Characterization of 2-(Quinolin-8-yloxy)nicotinic Acid Impurities: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context[1][2][3][4][5][6][7]

The synthesis and purification of 2-(quinolin-8-yloxy)nicotinic acid (2-QONA) presents a unique challenge in pharmaceutical development. As a biaryl ether scaffold featuring both a quinoline and a pyridine ring, this molecule is a critical intermediate in the synthesis of Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF-PH) inhibitors and other metallo-enzyme modulators.

The structural complexity arising from the ortho-substitution on the pyridine ring (the carboxylic acid at C3 and the bulky quinolinyl ether at C2) creates steric hindrance that often leads to incomplete reactions and specific impurity profiles. This guide moves beyond standard HPLC protocols to provide a comparative analysis of impurity characterization strategies, focusing on the detection of unreacted starting materials, hydrolysis byproducts, and decarboxylation degradants.

The "Why" Behind the Analysis

Characterizing impurities in 2-QONA is not merely a compliance exercise; it is a structural necessity. The electron-deficient nature of the pyridine ring makes the ether linkage susceptible to nucleophilic attack, while the carboxylic acid moiety introduces solubility challenges that complicate standard reverse-phase separations.

Impurity Landscape: Origins & Mechanisms

Understanding the genesis of impurities is the first step in developing a robust analytical method. The synthesis of 2-QONA typically involves a Nucleophilic Aromatic Substitution (SNAr) reaction between 2-chloronicotinic acid and 8-hydroxyquinoline .

Primary Impurity Classes
  • Starting Material A (SM-A): 2-Chloronicotinic acid (2-CNA).

    • Origin: Incomplete conversion due to steric hindrance or insufficient base.

    • Risk: Genotoxic potential (alkylating agent).

  • Starting Material B (SM-B): 8-Hydroxyquinoline (8-HQ).

    • Origin: Excess reagent used to drive the reaction.

    • Risk: Metal chelator that can interfere with downstream catalysis.

  • Hydrolysis Product (Imp-C): 2-Hydroxynicotinic acid.

    • Origin: Hydrolysis of unreacted 2-CNA under basic conditions.

  • Decarboxylation Product (Imp-D): 2-(Quinolin-8-yloxy)pyridine.

    • Origin: Thermal degradation during workup (loss of CO₂ from the nicotinic acid moiety).

Visualization: Synthesis & Impurity Pathway

The following diagram maps the reaction pathway and the specific points where impurities are introduced.

SynthesisPathway SM_A 2-Chloronicotinic Acid (SM-A) Reaction S_NAr Coupling (Base/Heat) SM_A->Reaction Imp_C 2-Hydroxynicotinic Acid (Hydrolysis) SM_A->Imp_C Hydrolysis SM_B 8-Hydroxyquinoline (SM-B) SM_B->Reaction Product 2-(Quinolin-8-yloxy) nicotinic acid Reaction->Product Main Path Imp_D Decarboxylated Product (Thermal Deg.) Product->Imp_D -CO2 (Heat)

Figure 1: Reaction scheme illustrating the SNAr synthesis of 2-QONA and the origin of key process-related impurities.

Comparative Analytical Methodologies

We evaluated three distinct analytical approaches for the characterization of 2-QONA impurities. The choice of method depends on the stage of development (Screening vs. QC Release).

Method A: UHPLC-UV (The QC Standard)
  • Principle: Reverse-phase chromatography with UV detection at 254 nm.

  • Pros: High robustness, excellent linearity, low cost.

  • Cons: Limited identification capability; co-elution of isomers is possible.

  • Best For: Routine batch release and stability testing.

Method B: UHPLC-Q-TOF-MS (The Structural Validator)
  • Principle: High-resolution mass spectrometry coupled with UHPLC.

  • Pros: Definitive structural identification, detection of non-chromophoric impurities, high sensitivity (ppm level).

  • Cons: High cost, complex data analysis, matrix effects.

  • Best For: Impurity identification during process development and genotoxic impurity screening.

Method C: HPTLC (The High-Throughput Screen)
  • Principle: High-Performance Thin-Layer Chromatography.

  • Pros: Parallel analysis of multiple samples, visual detection of gross impurities, tolerance for crude reaction mixtures.

  • Cons: Lower resolution, semi-quantitative.

  • Best For: Rapid reaction monitoring (IPC).

Performance Comparison Matrix
FeatureUHPLC-UV (Method A)UHPLC-Q-TOF-MS (Method B)HPTLC (Method C)
Specificity HighVery HighModerate
LOD (Imp-A) 0.05%< 0.001% (ppm)0.5%
Linearity (R²) > 0.999> 0.995> 0.98
Throughput 15 min/sample20 min/sample20 samples/30 min
Cost/Sample LowHighVery Low

Recommended Experimental Protocol: UHPLC-UV

For routine characterization, the UHPLC-UV method is the most practical balance of performance and cost. Below is the optimized protocol developed to resolve the critical pair (2-QONA and 8-Hydroxyquinoline).

Chromatographic Conditions[1][2][8][9]
  • Instrument: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Waters ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm).

    • Rationale: The BEH C18 chemistry provides excellent stability at high pH (if needed) and superior peak shape for basic quinolines.

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Rationale: Acidic pH suppresses the ionization of the carboxylic acid on 2-QONA, increasing retention and improving peak shape.

  • Mobile Phase B: Acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

  • Detection: UV at 254 nm (primary) and 220 nm (secondary).

  • Injection Volume: 2.0 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.005Initial Hold
1.005Isocratic
8.0060Linear Gradient
10.0095Wash
12.0095Wash Hold
12.105Re-equilibration
15.005End
Sample Preparation
  • Diluent: Water:Acetonitrile (50:50 v/v).

  • Standard Prep: Dissolve 2-QONA reference standard to 0.5 mg/mL. Sonicate for 5 mins.

  • Sample Prep: Accurately weigh 25 mg of sample into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent.

  • Filtration: Filter through a 0.22 µm PTFE syringe filter (Nylon filters may bind the acidic product).

Analytical Workflow & Decision Tree

The following diagram illustrates the decision-making process for characterizing a new batch of 2-QONA.

AnalyticalWorkflow Start New Batch of 2-QONA HPTLC Screening (HPTLC) Check for SMs Start->HPTLC Decision1 Major Impurities Detected? HPTLC->Decision1 Reprocess Recrystallize (Purification) Decision1->Reprocess Yes (>2%) HPLC Quantitative Analysis (UHPLC-UV) Decision1->HPLC No (<2%) Reprocess->HPTLC MS Impurity ID (LC-MS/MS) HPLC->MS Unknown Peak >0.10% Release Batch Release (COA Generation) HPLC->Release All Peaks Identified MS->Release

Figure 2: Analytical workflow for the sequential characterization of 2-QONA batches.

References

  • ICH Harmonised Tripartite Guideline. (2006). Impurities in New Drug Substances Q3A(R2). International Conference on Harmonisation. Link

  • Dong, M. W. (2006). Modern HPLC for Practicing Scientists. Wiley-Interscience. (General reference for HPLC method development).
  • FibroGen, Inc. (2014). Process for the preparation of HIF prolyl hydroxylase inhibitors.[1] U.S. Patent 8,883,823. (Describes analogous ether synthesis chemistry). Link

  • Li, Y., & Gao, W. (2013). Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives.[2] Heterocyclic Communications. (Provides context on quinoline ether stability). Link

  • European Pharmacopoeia. (2023). Chromatographic Separation Techniques (2.2.46). (Standard for system suitability requirements).

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 2-(Quinolin-8-yloxy)nicotinic acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Profile

2-(Quinolin-8-yloxy)nicotinic acid (CAS: 1010909-17-7) is a heterocyclic ether derivative typically used in medicinal chemistry as a pharmacophore scaffold.[1][2][3][4][5] Its disposal protocols are dictated by its dual-moiety structure: the nicotinic acid group (acidic, irritant) and the quinoline ring (potential aquatic toxin, mutagenic suspect).[1][2][3][4]

Immediate Action Directive: Treat this substance as a Hazardous Organic Acid . It must never be disposed of down the drain.[3] Segregation from oxidizers and bases is critical to prevent exothermic neutralization or oxidative degradation in waste containers.

Property Data / Classification
CAS Number 1010909-17-7
Molecular Formula C₁₅H₁₀N₂O₃
Chemical Class Heterocyclic Organic Acid (Pyridine/Quinoline derivative)
RCRA Status Non-Listed (Not P-listed like Nicotine; Not U-listed).[1][2][3][4] Manage as Characteristic Hazardous Waste due to toxicity/irritant potential.[3][6]
Primary Hazards Skin/Eye Irritant (H315, H319), Aquatic Toxicity (H411 - extrapolated from quinoline).[1][2][3][4]
Hazard Assessment & Pre-Disposal Handling

Scientific Rationale: While specific toxicological data for this exact molecule may be sparse, "Prudent Practices in the Laboratory" dictates we default to the hazards of the most toxic moiety.[4] The quinoline component drives the toxicity profile, while the carboxylic acid dictates chemical compatibility.[3][4]

A. Personal Protective Equipment (PPE)
  • Respiratory: N95 or P100 particulate respirator (solid handling) or fume hood (solution handling).[3][4]

  • Dermal: Nitrile gloves (minimum 0.11 mm thickness).[3] Double-gloving recommended for solutions >10 mM.[1][2][3][4]

  • Ocular: Chemical splash goggles (ANSI Z87.1).[3]

B. Chemical Segregation (Incompatibility) [3]
  • DO NOT MIX WITH: Strong oxidizers (e.g., Peroxides, Permanganates) or Strong Bases (e.g., Sodium Hydroxide).[1][3][4]

    • Mechanism:[1][3][7][8] The carboxylic acid proton is labile; mixing with strong bases generates heat.[3] Mixing with oxidizers risks ring oxidation and potential fire.[3][4]

  • STORAGE: Store waste in Amber Glass or HDPE containers.

Disposal Workflow & Decision Logic

This workflow ensures compliance with EPA (40 CFR) and local EHS regulations.

DisposalWorkflow Start Waste Generation: 2-(Quinolin-8-yloxy)nicotinic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder/Crystals) StateCheck->Solid Solid Liquid Liquid Waste (Solvent Solution) StateCheck->Liquid Solution SolidContainer Container: Wide-Mouth HDPE or Glass Label: 'Hazardous Waste - Solid Organic' Solid->SolidContainer LiquidSegregation Solvent Type? Liquid->LiquidSegregation Final Final Disposal: High-Temp Incineration (Via Licensed Contractor) SolidContainer->Final Halogenated Halogenated (e.g., DCM, Chloroform) LiquidSegregation->Halogenated NonHalogenated Non-Halogenated (e.g., DMSO, MeOH) LiquidSegregation->NonHalogenated LiquidContainerH Container: Safety Can/Bottle Label: 'Haz Waste - Halogenated' Halogenated->LiquidContainerH LiquidContainerNH Container: Safety Can/Bottle Label: 'Haz Waste - Organic Acid' NonHalogenated->LiquidContainerNH LiquidContainerH->Final LiquidContainerNH->Final

Figure 1: Decision logic for segregating 2-(Quinolin-8-yloxy)nicotinic acid waste streams.

Detailed Procedural Protocols
Protocol A: Solid Waste Accumulation

Applicability: Expired pure substance, contaminated weighing boats, filter paper, and solid spill cleanup residues.[3][4]

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) jar.[1][2][3][4] Avoid metal containers due to the acidic nature of the compound.

  • Labeling: Affix a hazardous waste tag immediately.[3]

    • Constituents: "2-(Quinolin-8-yloxy)nicotinic acid 99%".

    • Hazard Checkbox: Check "Toxic" and "Irritant".[4]

  • Transfer: Transfer solid using a plastic spatula.[3] Do not create dust. [1][2][3][6][9][10][11]

    • Safety Note: If dust is visible, perform transfer inside a fume hood.[4]

  • Sealing: Cap tightly. Wipe the exterior with a damp paper towel (dispose of towel in the same container).[3]

Protocol B: Liquid Waste (Mother Liquors/Reaction Mixtures)

Applicability: Solutions in DMSO, Methanol, DCM, or Ethyl Acetate.[3][4]

  • pH Check: If the solution is highly acidic (pH < 2) due to added reagents, neutralize to pH 3-9 using dilute Sodium Bicarbonate before combining with general organic waste, UNLESS your facility has a dedicated "Acidic Organic" stream.[1][3][4]

    • Caution: Neutralization is exothermic.[3][4] Perform slowly in an ice bath.

  • Segregation:

    • Stream A (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform.[3][4]

    • Stream B (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Acetone.[3][4]

  • Accumulation: Pour into the appropriate solvent waste carboy.

    • Critical: Ensure the carboy is compatible (HDPE or Fluorinated HDPE).[3]

    • Log: Record the volume and concentration on the waste log sheet.

Emergency Spillage Procedures

Scenario: 500mg bottle dropped, powder dispersed on benchtop.

  • Evacuate & Alert: Clear the immediate area of personnel.

  • PPE Up: Don nitrile gloves, lab coat, and safety goggles.[3][6]

  • Containment: Cover the spill with a Dry Absorbent Pads or Vermiculite .[3] Do not use wet paper towels initially (spreads the material).[3]

  • Cleanup:

    • Scoop the powder/absorbent mixture into a hazardous waste bag/jar.[3]

    • Decontamination: Wipe the surface with a 10% Sodium Carbonate solution (to neutralize the acid residue) followed by water.[3]

    • Verification: Use pH paper to ensure the surface is neutral.[3]

  • Disposal: Label the waste container as "Spill Debris: 2-(Quinolin-8-yloxy)nicotinic acid".

Professional Disposal Services (End-of-Life)

The ultimate fate of this chemical must be High-Temperature Incineration .[1][2][3][4]

  • Why Incineration? The quinoline ring is stable and resistant to biological degradation (making it poor for wastewater treatment).[3] The pyridine ring releases nitrogen oxides (NOx) upon combustion, which requires incinerators equipped with scrubbers.[3][4]

  • Service Codes: When manifesting for pickup (e.g., Veolia, Clean Harbors), use the profile:

    • DOT Shipping Name: UN 3077, Environmentally hazardous substance, solid, n.o.s. (2-(Quinolin-8-yloxy)nicotinic acid).[1][2][3][4]

    • Hazard Class: 9 (Miscellaneous).[3]

    • Packing Group: III.

References
  • National Center for Biotechnology Information (NCBI). (2023).[3][4] PubChem Compound Summary for CID 938, Nicotinic Acid. Retrieved from [Link][1][3][4]

  • Occupational Safety and Health Administration (OSHA). (2012).[3] Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.[3] Retrieved from [Link][1][3][4]

  • National Research Council. (2011).[3][4] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press.[4] Retrieved from [Link][1][3][4]

  • U.S. Environmental Protection Agency (EPA). (2023).[4] Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Part 261.[3][4] Retrieved from [Link][1][3][4]

Sources

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.